1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
Description
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]sulfonyl-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2S/c1-11-2-6-13(7-3-11)18(16,17)14-8-4-12(10-15)5-9-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJUFNRIEGWRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
This technical guide provides an in-depth analysis of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene , a critical electrophilic building block in medicinal chemistry and materials science.[1]
A Strategic Electrophilic Scaffold for Diaryl Sulfone Functionalization[1]
Executive Summary
1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene (CAS: 297138-70-6) is a specialized organic intermediate characterized by a diaryl sulfone core bridging a reactive benzylic bromide and a stable p-tolyl moiety.[1][2][3][4][5] In drug discovery, this compound serves as a "privileged structure" delivery agent, allowing researchers to covalently attach the pharmacologically active diphenyl sulfone scaffold to nucleophilic targets (amines, thiols, or carbanions).[1]
This guide details its structural properties, validated synthesis protocols, and application in introducing sulfone moieties into bioactive molecules.[1]
Chemical Identity & Structural Analysis[1][6]
The molecule consists of two benzene rings connected by a sulfonyl (
1.1 Core Identifiers
| Parameter | Detail |
| IUPAC Name | 1-(Bromomethyl)-4-(4-methylbenzenesulfonyl)benzene |
| Common Synonyms | |
| CAS Number | 297138-70-6 |
| Molecular Formula | |
| Molecular Weight | 325.22 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(CBr)C=C2 |
1.2 Structural Geometry & Electronic Properties[1]
-
Sulfone Bridge (
): The central sulfur atom adopts a tetrahedral geometry, creating a "bent" conformation between the two aromatic rings (C-S-C bond angle approx. 104°).[1] This non-planar shape is critical for binding affinity in protein pockets, distinguishing it from planar linkers like amides.[1] -
Electrophilic Center: The carbon-bromine bond in the bromomethyl group is highly polarized.[1] The adjacent phenyl ring, further activated by the electron-withdrawing sulfonyl group, makes the benzylic carbon exceptionally susceptible to
nucleophilic attack.[1]
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing this compound is the Wohl-Ziegler Bromination of the symmetrical precursor, 4,4'-dimethyldiphenyl sulfone (Bis(p-tolyl)sulfone).[1]
2.1 Synthesis Workflow (DOT Visualization)
Figure 1: Radical bromination pathway. Stoichiometric control is vital to prevent the formation of the di-brominated side product.
2.2 Experimental Protocol: Mono-Bromination
Objective: Selective mono-bromination of 4,4'-dimethyldiphenyl sulfone.
-
Reagent Setup:
-
Substrate: 4,4'-Dimethyldiphenyl sulfone (10 mmol, 2.60 g).
-
Brominating Agent: N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g).[1] Note: Slight excess ensures conversion but minimizes di-bromination.[1]
-
Initiator: Benzoyl Peroxide (0.5 mmol, 120 mg) or AIBN.[1]
-
Solvent: Chlorobenzene or Benzene (50 mL). Note:
is traditional but restricted; Chlorobenzene is a greener high-boiling alternative.[1]
-
-
Procedure:
-
Dissolution: Dissolve the sulfone in the solvent under an inert atmosphere (
). -
Addition: Add NBS and the initiator.
-
Reflux: Heat the mixture to reflux (80-85°C for benzene/CCl4, higher for PhCl) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1]
-
Filtration: Cool the reaction to 0°C. Succinimide (byproduct) will precipitate.[1] Filter off the solid.[1][6][7]
-
Workup: Wash the filtrate with water (2 x 20 mL) and brine. Dry over
and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to separate the mono-bromo product from unreacted starting material and trace di-bromo impurities.[1]
-
Reactivity & Applications in Drug Discovery[1]
The utility of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene lies in its ability to transfer the diaryl sulfone pharmacophore .[1] This scaffold is historically significant in antibiotics (Dapsone) and COX-2 inhibitors.[1]
3.1 Mechanism of Action: Nucleophilic Substitution
The benzylic bromide serves as a "soft" electrophile, reacting readily with "soft" nucleophiles (thiols, amines) via an
3.2 Reactivity Pathway (DOT Visualization)
Figure 2: Divergent synthesis pathways utilizing the bromomethyl electrophile.
3.3 Key Applications
-
Protease Inhibitor Design: Benzylic halides are classic "warheads" for cysteine proteases.[1] The sulfone group enhances the electrophilicity of the methylene carbon, facilitating covalent modification of the enzyme active site (Cys-SH).[1]
-
Peptidomimetics: Used to introduce a hydrophobic, bulky diaryl sulfone side chain into peptide backbones to improve metabolic stability and membrane permeability.[1]
-
Fragment-Based Drug Discovery (FBDD): The compound acts as a linker to join two distinct pharmacophores.[1] For example, linking a sulfone-based COX-2 inhibitor fragment to a kinase inhibitor fragment.[1]
Physicochemical Properties Table
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | 100–140°C (Typical for mono-bromo sulfone analogs) |
| Solubility | Soluble: DMSO, DMF, Dichloromethane, Chloroform.Insoluble: Water.[1] |
| LogP (Predicted) | ~3.6 (Highly Lipophilic) |
| Reactivity Hazard | Moisture sensitive (slow hydrolysis to alcohol); Light sensitive (bromide degradation).[1] |
Safety & Handling Protocols
Warning: Benzylic bromides are potent lachrymators (tear-inducing agents) and alkylating agents.[1]
-
PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat are mandatory.[1]
-
Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.[1]
-
Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential before disposal.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis and discoloration.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2303923 (Related Parent). Retrieved from [Link]
-
Organic Syntheses. Bromination of Tolyl Sulfones using NBS. (General Protocol Reference). Retrieved from [Link]
Sources
- 1. 7705-63-7|1-(Bromomethyl)-4-(phenylsulfonyl)benzene|BLD Pharm [bldpharm.com]
- 2. 1,2-Dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene|BLD Pharm [bldpharm.com]
- 3. 66-39-7|4-(Phenylsulfonyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. 640-57-3|1-Methyl-4-(phenylsulfonyl)benzene|BLD Pharm [bldpharm.com]
- 5. 3185-99-7|1-Methyl-4-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US7531694B2 - Process for synthesis of 4-4â²-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
Thermodynamic Stability of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
Technical Guide & Stability Profile
Part 1: Executive Technical Synthesis[1]
1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene (CAS: 297138-70-6) represents a hybrid functionality class: it combines the high thermodynamic robustness of a diaryl sulfone core with the kinetic reactivity of a benzylic bromide .[1]
In drug development and organic synthesis, this molecule serves as a specialized electrophilic linker. Its stability profile is defined by a dichotomy:
-
The Sulfone Bridge (-SO₂-): Thermodynamically inert, resistant to oxidation/reduction, and thermally stable >250°C.[1]
-
The Bromomethyl Tail (-CH₂Br): The thermodynamic "weak link," susceptible to nucleophilic substitution (solvolysis) and homolytic cleavage at elevated temperatures.
This guide provides the framework for assessing, quantifying, and preserving the thermodynamic integrity of this compound.
Part 2: Structural & Thermodynamic Analysis[1][2]
Molecular Architecture
The molecule consists of two toluene-derived rings linked by a sulfonyl group.[1] One methyl group is brominated.[2][3][4][5][6][7][8][9]
-
Formula: C₁₄H₁₃BrO₂S
-
Molecular Weight: 325.22 g/mol [1]
-
Core Stability: The
linkage provides significant lattice energy, likely resulting in a high melting point solid (predicted range: 130–160°C based on structural analogs like p-tolyl sulfone).
Bond Dissociation Energy (BDE) Profile
Thermodynamic stability is governed by the weakest bond.
| Bond Type | Approx.[3][6][7][9] BDE (kcal/mol) | Stability Implication |
| C(aryl)-S | ~75-80 | Highly Stable.[1] Resistant to thermal cleavage under standard processing. |
| S=O | ~126 | Extremely Stable. The sulfone group is not a degradation liability. |
| C(benzyl)-Br | ~55-60 | Primary Liability. Weakest bond.[1] Susceptible to homolysis (radical formation) and heterolysis (leaving group). |
| C(aryl)-CH₃ | ~88 | Stable.[1] |
Predicted Degradation Pathways
The thermodynamic drive to lower energy states manifests through two primary mechanisms:
-
Hydrolysis (Thermodynamically Favored): In the presence of moisture, the formation of HBr and the corresponding benzyl alcohol is exergonic. The high lattice energy of the solid state kinetically inhibits this, but in solution, it is rapid.
-
Thermal Homolysis: At temperatures exceeding 150°C, the C-Br bond may undergo homolytic fission, leading to radical dimerization or polymerization.
Part 3: Visualization of Stability Logic
The following diagram illustrates the structural zones of stability and the cascade of degradation.
Caption: Structural dichotomy showing the stable sulfone core versus the reactive bromomethyl tail responsible for primary degradation pathways.
Part 4: Experimental Protocols for Stability Assessment
To validate the thermodynamic stability and determine shelf-life (kinetic stability), the following protocols are recommended. These are designed to be self-validating systems using internal standards.[1]
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine the intrinsic stability limits and identify degradation products.
Reagents:
-
Acetonitrile (HPLC Grade)
-
0.1 N HCl / 0.1 N NaOH / 3% H₂O₂
Workflow:
-
Preparation: Dissolve 10 mg of the compound in 10 mL Acetonitrile.
-
Acid Stress: Add 1 mL 0.1 N HCl to 1 mL sample. Heat at 60°C for 4 hours.
-
Base Stress: Add 1 mL 0.1 N NaOH to 1 mL sample. Note: Benzyl bromides hydrolyze rapidly in base. Expect immediate degradation.[1]
-
Oxidative Stress: Add 1 mL 3% H₂O₂. (Sulfones are resistant; this confirms core stability).
-
Analysis: Neutralize and analyze via HPLC-UV (254 nm).
Acceptance Criteria:
-
Sulfone Core Integrity: No cleavage of the S-C bond (absence of sulfinic acid derivatives).
-
Bromide Displacement: Quantify % conversion to benzyl alcohol derivative.
Protocol B: HPLC Stability-Indicating Method
Objective: Routine monitoring of thermodynamic drift (purity loss).[1]
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 min (Lipophilic nature requires high organic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (Sulfone absorbance max) |
| Retention Logic | The Benzyl Alcohol degradant will elute earlier (more polar) than the parent Bromide.[1] |
Part 5: Handling & Storage (Thermodynamic Preservation)[1]
Based on the BDE and reactivity profile, the following storage thermodynamics apply:
-
Moisture Exclusion: The reaction
is thermodynamically driven.[1] Storage must be in a desiccated environment.[2] -
Temperature Control: While the melting point is high, solid-state diffusion can lead to slow dimerization over months if stored >25°C. Refrigeration (2-8°C) is recommended to arrest kinetic motion.[1]
-
Light Sensitivity: C-Br bonds are photosensitive.[1] Store in amber vials to prevent photolytic radical formation.
Part 6: References
-
National Center for Biotechnology Information (2026). PubChemLite Record for 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene (CID 2303923).[1] Retrieved from [Link]
-
Royal Society of Chemistry. Thermal decomposition of diaryl sulfones and allyl methoxyarenesulphinates.[10] J. Chem. Soc., Perkin Trans. 1. Retrieved from [Link]
-
MDPI (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Copolymers. (Demonstrates high thermal stability of sulfone bridges). Retrieved from [Link]
-
Master Organic Chemistry. Reactivity of Benzyl Bromides: Bond Dissociation Energies and Substitution. Retrieved from [Link]
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- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene (C14H13BrO2S) [pubchemlite.lcsb.uni.lu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-(Bromomethyl)-4-(methylsulfonyl)benzene 95% | CAS: 53606-06-7 | AChemBlock [achemblock.com]
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- 10. Thermal decomposition of some allyl methoxyarenesulphinates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Introduction: The Enduring Role of Alkylating Agents and the Rise of the Sulfone Moiety
An In-Depth Technical Guide to Sulfone-Based Alkylating Agents in Medicinal Chemistry
Alkylating agents represent one of the earliest and most foundational classes of cancer chemotherapeutics.[1] Their mechanism of action is predicated on the covalent modification of cellular macromolecules, most critically, the formation of adducts with DNA.[1][2] This chemical alteration disrupts the DNA structure, impeding replication and transcription, which ultimately triggers cell cycle arrest and apoptosis, preferentially in rapidly dividing cancer cells.[3][4]
Within this broad class of compounds, the sulfone functional group—characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(O)₂-R')—has emerged as a critical pharmacophore. Initially recognized in antibacterial and anti-inflammatory agents, its unique physicochemical properties have been strategically harnessed to design potent and effective alkylating agents.[5] This guide provides a comprehensive review of sulfone-based alkylating agents, delving into their mechanisms of action, structure-activity relationships (SAR), synthetic strategies, and clinical significance for researchers and drug development professionals.
The Sulfone Functional Group: A Pillar of Modern Drug Design
The prevalence of the sulfone group in medicinal chemistry is not coincidental; it imparts a set of highly desirable properties to a molecule.[6][7] Its chemical stability makes it a robust scaffold, while its strong electron-withdrawing nature significantly influences the reactivity of adjacent atoms, a feature that is masterfully exploited in the design of alkylating agents.[5][8] Furthermore, the sulfone oxygens are potent hydrogen bond acceptors, enabling strong interactions with biological targets like enzyme active sites.[5] These characteristics have established the sulfone moiety as a versatile and reliable component in the development of therapeutic agents for a wide array of diseases, from infections to cancer.[9]
Mechanism of Action: DNA Alkylation by Sulfone-Containing Agents
The primary mechanism by which sulfone-based compounds exert their cytotoxic effects is through DNA alkylation. The archetypal example that best illustrates this process is Busulfan , a bifunctional alkylating agent widely used in conditioning regimens for hematopoietic progenitor cell transplantation.[1][10]
Busulfan's structure consists of a four-carbon butane chain flanked by two methanesulfonate (mesylate) groups.[10] These mesylates are excellent leaving groups. The molecule undergoes a nucleophilic substitution reaction, where nucleophilic sites on DNA, predominantly the N7 position of guanine residues, attack the terminal carbons of the butane chain, displacing the mesylate groups.[4][10] Because Busulfan is bifunctional, this can occur at both ends of the molecule, resulting in the formation of highly cytotoxic DNA intrastrand cross-links.[10][11] These cross-links create a rigid, covalent bridge within a single DNA strand, preventing the DNA from unwinding for replication or transcription and leading to cell death.[4][11]
Caption: Mechanism of DNA alkylation by Busulfan.
Structural Classes and Key SAR Insights
The design of sulfone-based alkylating agents has evolved to include several distinct structural classes, each with unique properties and applications.
| Class | General Structure | Mechanism of Action | Key Applications & Insights |
| Alkyl Alkane Sulfonates | R-SO₂O-(CH₂)n-OSO₂-R | Bifunctional DNA Alkylation (Sₙ2) | Example: Busulfan. Used in high-dose chemotherapy. The four-carbon linker is optimal for intrastrand cross-linking.[1] Toxicity, particularly profound myelosuppression, is a major consideration.[10][12] |
| Vinyl Sulfones | R-SO₂-CH=CH₂ | Michael Addition | Act as Michael acceptors, covalently modifying nucleophilic residues (e.g., Cysteine) on proteins rather than DNA.[8] Used as enzyme inhibitors and in chemical biology probes.[13] |
| Arylsulfonyl-hydrazones | Ar-SO₂-NH-N=CHR | Cytotoxicity, Multiple Targets | Exhibit significant anticancer activity. The sulfone moiety is critical, and substitutions on the aryl and hydrazone portions modulate potency against various cancer cell lines.[14] |
| Arylsulfonyl-imidazolidinones | Ar-SO₂-N(C₃H₄N₂O)-R | Cytotoxicity | The intact 4-phenyl-l-benzenesulfonylimidazolidinone structure acts as a core pharmacophore for potent anticancer activity.[15] |
Synthetic Strategies for Sulfone-Containing Molecules
A variety of robust synthetic methods are available for the preparation of sulfones, allowing for the creation of diverse molecular libraries for drug discovery.
Common Synthetic Routes
-
Oxidation of Sulfides: This is the most prevalent and straightforward method, where a precursor sulfide (thioether) is oxidized to the corresponding sulfone using common oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (KMnO₄).[6][16] Careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.
-
Alkylation of Sulfinate Salts: This approach involves the nucleophilic substitution of an alkyl halide with a sulfinate salt (e.g., sodium benzenesulfinate). This is a direct and efficient way to form the C-S bond of the sulfone.[8][16]
-
Transition Metal-Catalyzed Couplings: Modern methods utilize palladium or copper catalysts to couple aryl halides or boronic acids with sulfonylating agents, providing access to complex diaryl sulfones.[7]
-
Reactions with SO₂ Surrogates: Reagents like DABSO (DABCO-bis(sulfur dioxide)) serve as a safe and convenient source of SO₂ for constructing sulfones through reactions with organometallic reagents.[17]
Caption: A typical workflow for sulfone synthesis via oxidation.
Experimental Protocol: Synthesis of a Diaryl Sulfone via Oxidation
Objective: To synthesize 4,4'-dimethoxydiphenyl sulfone from 4,4'-dimethoxydiphenyl sulfide.
Materials:
-
4,4'-dimethoxydiphenyl sulfide (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
30% Hydrogen Peroxide (H₂O₂) (2.5 eq)
-
Distilled Water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-dimethoxydiphenyl sulfide (e.g., 2.46 g, 10 mmol) in glacial acetic acid (30 mL).
-
Addition of Oxidant: While stirring at room temperature, slowly add 30% hydrogen peroxide (2.8 mL, ~25 mmol) to the solution dropwise over 10-15 minutes. An exotherm may be observed.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to 80-90°C using a heating mantle. Maintain this temperature with vigorous stirring for 3 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) to observe the disappearance of the starting sulfide and the appearance of the more polar sulfone product.
-
Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. Slowly pour the cold reaction mixture into a beaker containing 150 mL of ice-cold distilled water. A white precipitate of the sulfone product should form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold distilled water (3 x 30 mL) to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 4,4'-dimethoxydiphenyl sulfone as white crystals.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.
Clinical Relevance, Resistance, and Future Outlook
The clinical utility of sulfone-based alkylating agents is best exemplified by Busulfan, a cornerstone of myeloablative therapy.[10] However, its use is complicated by a narrow therapeutic index and significant inter-patient pharmacokinetic variability.[10][18]
A primary mechanism of resistance involves cellular detoxification pathways. Busulfan is extensively metabolized in the liver, primarily through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[11][18] Overexpression of GST enzymes in cancer cells can lead to rapid detoxification and clearance of the drug, thereby conferring resistance.[11]
The future of this field lies in designing next-generation agents with improved therapeutic profiles. Key areas of focus include:
-
Enhanced Selectivity: Developing compounds that are preferentially activated in the tumor microenvironment to reduce systemic toxicity.
-
Overcoming Resistance: Designing agents that are not substrates for GST or that can inhibit detoxification pathways.
-
Novel Scaffolds: Exploring new sulfone-containing chemical structures beyond the classic alkyl alkane sulfonates to identify novel mechanisms of cytotoxicity and expand the therapeutic landscape.[19]
Conclusion
Sulfone-based alkylating agents are a vital component of the medicinal chemist's arsenal, particularly in the fight against cancer. The sulfone moiety's unique electronic properties and chemical stability make it an ideal scaffold for designing molecules that can covalently modify DNA, leading to potent cytotoxic effects. From the established clinical success of Busulfan to the exploration of novel arylsulfone derivatives, this class of compounds continues to be a fertile ground for research and development. A deep understanding of their synthesis, mechanism of action, and structure-activity relationships is essential for creating the next generation of safer and more effective anticancer therapies.
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2018). Journal of Chemical and Pharmaceutical Research, 10(11), 51-69.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances, 11(44), 27552-27563.
- Crighton, E., & Tadi, P. (2024). Busulfan. In StatPearls.
- Sharma, V. K., Lee, K. C., Venkateswararao, E., Joo, C., Kim, M. S., Sharma, N., & Jung, S. H. (2011). Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(22), 6829–6832.
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Sulfone containing drugs and agrochemicals. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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Busulfan Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved February 24, 2026, from [Link]
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2018).
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What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. Retrieved February 24, 2026, from [Link]
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How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (2026). Liv Hospital. Retrieved February 24, 2026, from [Link]
- Vassilev, N., Zheleva, D., Gevrenova, R., & Zhelezova, G. (2023).
-
List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. Retrieved February 24, 2026, from [Link]
- Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase in. (2025). Wiadomości Lekarskie, 78(1), 123-129.
-
Sulfone. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
- Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. (2021). European Journal of Medicinal Chemistry, 223, 113642.
- Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2019). Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. Drug Metabolism and Disposition, 47(1), 1-13.
- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorpor
- Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). Molecules, 29(23), 5868.
- Mechanism of Action of Sulfones. (1980). International Journal of Leprosy and Other Mycobacterial Diseases, 48(4), 505.
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(PDF) Anticancer Agents Derived from Cyclic Thiosulfonates: Structure‐Reactivity and Structure‐Activity Relationships. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- Sulfones. (2025).
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Mechanism of action of alkylating agents. A. Formation of... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- Worley, S. D., Williams, J. F., & Elder, E. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Journal of Medicinal Chemistry, 54(12), 4053–4061.
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Alkyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
Alkylating Agents. (2016). Oncohema Key. Retrieved February 24, 2026, from [Link]
- Recent Advances in the Synthesis of Sulfones. (2016). Synthesis, 48(11), 1629-1675.
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What is the mechanism of Busulfan? (2024). Patsnap Synapse. Retrieved February 24, 2026, from [Link]
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- 4. What is the mechanism of Busulfan? [synapse.patsnap.com]
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- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfone - Wikipedia [en.wikipedia.org]
- 9. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 10. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. sterimaxinc.com [sterimaxinc.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 18. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Electronic Effects of Sulfonyl Groups on Benzyl Bromide Reactivity
Executive Summary
In medicinal chemistry and materials science, the 4-(methylsulfonyl)benzyl bromide moiety serves as a critical "soft" electrophile for installing solubilizing sulfone groups.[1] However, its reactivity profile is frequently misunderstood because it sits at the intersection of two opposing electronic effects.
While the benzyl bromide core is traditionally viewed as a "borderline" substrate (capable of both
This guide provides the mechanistic grounding and self-validating protocols required to utilize sulfonyl-substituted benzyl bromides effectively, minimizing common side reactions like stilbene formation (dimerization) and hydrolysis.[1]
Mechanistic Foundations: The Hammett Shift
To predict reactivity, we must quantify the electronic influence of the sulfonyl group compared to the unsubstituted benzyl bromide.
Electronic Parameters
The sulfonyl group exerts a strong inductive (
| Substituent | Electronic Character | ||
| 0.00 | 0.00 | Neutral Reference | |
| +0.72 | +0.60 | Strong EWG (Inductive + Resonance) | |
| +0.78 | +0.71 | Strong EWG (Reference High) | |
| -0.27 | +0.12 | EDG (Resonance Donor) |
Data Source: Hansch, C., et al. Chem. Rev. 1991.[1]
Impact on Reaction Pathways
The positive
-
Suppression (Cation Destabilization):
The formation of a benzylic carbocation requires the dispersal of positive charge.[1] The sulfonyl group, being electron-deficient, destabilizes this intermediate via the inductive effect.
-
Consequence: Solvolysis rates in protic solvents drop by orders of magnitude compared to unsubstituted benzyl bromide.[1]
-
-
Acceleration (LUMO Lowering):
In an
transition state, the nucleophile donates electrons into the antibonding orbital of the C-Br bond. The sulfonyl group pulls electron density from the ring, which in turn pulls density from the benzylic carbon.-
Consequence: The electrophilicity of the benzylic carbon increases, and the energy of the LUMO is lowered, facilitating faster nucleophilic attack.
-
Visualization: Transition State Energy
The following diagram illustrates how the sulfonyl group alters the energy landscape, favoring the concerted (
Caption: Divergent reactivity pathways. The sulfonyl group raises the barrier for cation formation (Red) while lowering the barrier for nucleophilic attack (Green).
Experimental Reactivity Matrix
When designing synthesis routes, selecting the correct conditions is paramount to avoid "dead" reactions or decomposition.[1]
| Variable | Recommended Condition | Mechanistic Rationale |
| Solvent | Aprotic Polar (DMF, MeCN, Acetone) | Supports |
| Nucleophile | Azides ( | Strong, soft nucleophiles capitalize on the lowered LUMO.[1] |
| Base | Weak, Non-Nucleophilic ( | CRITICAL: Strong bases (NaH, KOtBu) will deprotonate the benzylic position (see Section 4).[1] |
| Temperature | High temperatures increase the risk of elimination or polymerization.[1] |
Critical Control Point: Benzylic Acidity[1]
A frequently overlooked property of sulfonyl benzyl bromides is the enhanced acidity of the benzylic protons .
-
The Trap: The combination of the sulfonyl group (EWG) and the bromine (EWG) makes the benzylic protons significantly acidic (
estimated ~18-22 in DMSO). -
The Consequence: If a strong base is used (e.g., to generate an alkoxide nucleophile), the base may deprotonate the benzyl bromide instead of attacking the carbon.
-
The Side Product: This leads to the formation of a carbanion, which can displace bromide from another molecule, leading to stilbene dimers (via oxidative coupling mechanisms or elimination-addition).
Rule of Thumb: Always generate the nucleophile ex-situ or use a base with a
Validated Synthetic Protocol
Workflow: Synthesis of 4-(Methylsulfonyl)benzyl Bromide
This protocol uses the Wohl-Ziegler reaction, optimized to prevent over-bromination.
Reagents:
-
4-(Methylsulfonyl)toluene (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
AIBN or Benzoyl Peroxide (0.05 eq)[1]
-
Acetonitrile (
) or (Traditional, but toxic)[1]
Caption: Step-by-step Wohl-Ziegler bromination workflow. Strict temperature control prevents benzylic gem-dibromide formation.
Protocol Steps:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-(methylsulfonyl)toluene (10 mmol) in anhydrous Acetonitrile (50 mL).
-
Reagent Addition: Add NBS (10.5 mmol). Note: Recrystallize NBS from water prior to use to remove HBr, which catalyzes side reactions.[1]
-
Initiation: Add AIBN (0.5 mmol). Purge the system with Argon for 10 minutes.[1]
-
Reaction: Heat the mixture to reflux (
). The reaction is usually complete within 2–4 hours.-
Checkpoint: The suspension will change from the heavy NBS solid (bottom) to light succinimide (floating).[1]
-
-
Workup: Cool to room temperature. Filter off the succinimide.[1] Concentrate the filtrate.
-
Purification: Recrystallize the residue from Ethanol/Hexanes. Do not distill (risk of thermal decomposition).[1]
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1] [1]
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] [1]
-
Kornblum, N., et al. (1955).[1] The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. Journal of the American Chemical Society, 77(21), 5528–5533.[1] [1]
-
Streitwieser, A. (1956).[1] Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752.[1] [1]
Sources
Safety data sheet (SDS) and handling precautions for bromomethyl sulfones
Abstract
Bromomethyl sulfones (
Part 1: Chemical Hazard Analysis & Toxicology
To handle bromomethyl sulfones safely, one must understand the cause of their toxicity. Unlike simple alkyl halides, the presence of the sulfonyl group dramatically alters the reactivity profile.
The Electrophilic Activation Mechanism
The sulfonyl group (
-
Consequence: The
-carbon becomes highly electron-deficient (electrophilic). -
Reactivity: These compounds are susceptible to
attack by biological nucleophiles. -
Biological Targets: In a physiological environment, the "soft" electrophilic nature of the methylene carbon makes it particularly reactive toward "soft" nucleophiles, such as the thiol (
) groups in cysteine residues of proteins or the position of guanine in DNA.
Genotoxicity Concerns
While many commercial SDSs for specific bromomethyl sulfones (e.g., Bromomethyl phenyl sulfone) may only list "Irritant" (H315/H319) due to a lack of chronic toxicity data, the Precautionary Principle dictates they be treated as potential mutagens.
Critical Insight: The structural motif
(where X=Halogen, EWG=Electron Withdrawing Group) is a structural alert for genotoxicity. The alkylation of DNA bases can lead to replication errors.
Part 2: Safety Data Sheet (SDS) Core Elements
The following data aggregates hazards for the class, using Bromomethyl phenyl sulfone (CAS 19169-90-5) as the reference standard, while elevating controls to account for alkylating potential.
Table 1: GHS Hazard Classification & Precautionary Codes
| Category | GHS Code | Hazard Statement | Researcher's Interpretation |
| Health | H314 / H315 | Causes severe skin burns / skin irritation. | Corrosive. The hydrolysis produces HBr acid on moist skin. |
| Health | H319 / H318 | Causes serious eye irritation / damage.[1][2] | Lachrymator potential. Irreversible corneal damage possible. |
| Health | H335 | May cause respiratory irritation.[3] | Inhalation Hazard. Mucosal alkylation. Use only in a hood. |
| Health | H341 * | Suspected of causing genetic defects. | Often omitted in vendor SDSs due to lack of data, but structurally implied. |
| Prevention | P280 | Wear protective gloves/eye protection.[2][4] | Standard nitrile is insufficient for prolonged contact. |
| Response | P305+P351 | IF IN EYES: Rinse cautiously with water.[1][4] | Immediate irrigation is critical to prevent permanent opacity. |
Part 3: Engineering Controls & PPE
Glove Selection Strategy
Bromomethyl sulfones can permeate standard nitrile gloves. The lipophilic nature of the phenyl/alkyl tail facilitates diffusion through the polymer matrix.
-
Incidental Contact: Nitrile (Minimum thickness 0.11 mm). Change immediately upon splash.
-
Intentional Handling (Weighing/Synthesis): Double-gloving recommended.
-
Inner Layer: Nitrile (inspection layer).
-
Outer Layer: High-Breakthrough Polymer (e.g., Silver Shield® or heavy-gauge chemically resistant laminate).
-
Containment
-
Solid Handling: All weighing of solids must occur inside a certified chemical fume hood or a powder containment enclosure.
-
Static Control: These crystalline solids can be static-prone. Use an anti-static gun or ionizer during weighing to prevent "fly-out" which causes invisible surface contamination.
Part 4: Operational Protocols & Decontamination
Reaction Setup
Avoid using nucleophilic solvents (like methanol or ethanol) if the reagent is to be stored in solution for long periods, as slow solvolysis will release HBr. Anhydrous non-nucleophilic solvents (DCM, THF, Toluene) are preferred for stock solutions.
Decontamination (Quenching) Logic
Water alone is a poor decontamination agent because the hydrolysis rate of bromomethyl sulfones is relatively slow at neutral pH. To effectively destroy the compound, you need a "soft" nucleophile that reacts faster than water.
Recommended Quench Solution:
-
Solution: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate anion (
) acts as a potent nucleophile, displacing the bromide and forming a non-toxic, water-soluble Bunte salt.
Visualizing the Quenching Mechanism
The following diagram illustrates the chemical pathway for deactivating the hazard.
Figure 1: The thiosulfate anion attacks the methylene carbon, displacing the bromide and neutralizing the alkylating potential.
Part 5: Emergency Response Workflow
In the event of a spill, a structured response prevents exposure.[5][6] Do not simply wipe up with paper towels, as this leaves active alkylating agents on the trash surface.
Figure 2: Step-by-step decision matrix for safely managing a bromomethyl sulfone spill in the laboratory.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Bromomethyl phenyl sulfone (CAS 19169-90-5).[7] Merck KGaA.[2]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1-bromo-4-(methylsulfonyl)benzene. ECHA.
-
National Institutes of Health (NIH). (2012). The SN2 Reaction Mechanism: Alkyl Halide Reactivity.[8][9] Master Organic Chemistry.
-
University of California, Irvine. (2016). Standard Operating Procedure: Handling of Acutely Toxic Chemicals (Alkylating Agents). EH&S.[4][6][10]
- Messina, A., et al. (2002). Reactivity of alpha-halosulfones: A kinetic study. Journal of Organic Chemistry.
Sources
- 1. carlroth.com [carlroth.com]
- 2. beta.lakeland.edu [beta.lakeland.edu]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. chempoint.com [chempoint.com]
- 7. Bromomethyl phenyl sulfone 98 19169-90-5 [sigmaaldrich.com]
- 8. Nucleophilic Substitution [pnorris.people.ysu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Methodological & Application
Application Notes & Protocols for the Catalytic Cross-Coupling of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Overview
1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure features a reactive benzylic bromide moiety, an ideal electrophile for cross-coupling reactions, and a tosyl (p-toluenesulfonyl) group. The tosyl group acts as a robust, electron-withdrawing handle that can influence the reactivity of the benzyl position and serve as a potential site for further functionalization or as a critical pharmacophore element.
The ability to selectively form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at the benzylic position is paramount for generating molecular diversity and accessing novel chemical entities. Palladium- and nickel-catalyzed cross-coupling reactions provide a powerful toolkit for this purpose, offering mild conditions and broad functional group tolerance.[1][2][3]
This guide provides an in-depth analysis of four principal catalytic methods for the derivatization of 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. For each method, we will dissect the underlying mechanism, provide field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.
Reactivity Profile of the Substrate
The key to successfully employing 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene in cross-coupling lies in understanding its electronic and steric properties.
-
The C(sp³)-Br Bond: The benzylic bromide is the primary site of reactivity. It is significantly more reactive towards oxidative addition by a low-valent metal catalyst (e.g., Pd(0)) than an unactivated alkyl bromide or a typical aryl bromide. This enhanced reactivity is due to the stability of the resulting benzyl-palladium intermediate.
-
The Tosyl Group: The strongly electron-withdrawing sulfonyl moiety (-SO₂-) deactivates the attached aromatic ring towards electrophilic substitution but, more importantly, influences the benzylic position. It can enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and oxidative addition.
-
Absence of β-Hydrogens: The substrate lacks β-hydrogen atoms relative to the bromomethyl group. This is a crucial structural feature that entirely prevents the common side reaction of β-hydride elimination after migratory insertion in reactions like the Heck coupling, thereby simplifying the product landscape.[3]
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[4] For benzylic bromides, this reaction enables the synthesis of diarylmethane derivatives, which are prevalent motifs in pharmaceuticals.
Mechanistic Insights: The "Why"
The catalytic cycle is a well-understood sequence of three primary steps.[1][5][6] The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the rate-limiting oxidative addition step and stabilizes the catalytically active Pd(0) species.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the C-Br bond of the benzylic bromide. This is often the rate-determining step and results in a Pd(II) intermediate. For benzylic halides, this step can proceed with inversion of stereochemistry.[2][5]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate species.[1][7] This species then transfers its organic group to the palladium center, displacing the bromide and forming a new benzyl-aryl-Pd(II) complex.
-
Reductive Elimination: The newly coupled organic fragments are reductively eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Application Note & Protocol
Microwave-assisted synthesis has been shown to be particularly effective for the Suzuki coupling of benzylic bromides, often leading to shorter reaction times and higher yields.[8] The selection of a suitable catalyst system, such as Pd(OAc)₂ with a bulky phosphine ligand like JohnPhos, is crucial for success.[8]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A reliable and common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | JohnPhos (4-10 mol%) | A bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and prevents catalyst decomposition. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Moderately strong bases that are effective in activating the boronic acid without promoting unwanted side reactions. |
| Solvent | DMF or Toluene/Water | Polar aprotic solvents like DMF are effective under microwave conditions. Biphasic systems can also be used.[8][9] |
| Temperature | 100-140 °C (Microwave) | Elevated temperatures are often required to drive the reaction to completion, especially for less reactive partners.[8] |
Detailed Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial equipped with a magnetic stir bar, add 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and JohnPhos (0.10 equiv.).
-
Seal the vial with a cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Place the vial in a microwave reactor and heat to 140 °C for 20-40 minutes, with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diarylmethane derivative.
Heck Coupling: C(sp³)-C(sp²) Vinylation
The Heck reaction is a powerful method for the coupling of an unsaturated halide with an alkene, forming a substituted alkene.[10][11] Using our substrate, this reaction allows for the synthesis of allylic sulfone derivatives.
Mechanistic Insights: The "Why"
The Heck reaction mechanism involves a sequence of organopalladium intermediates.[10][12][13] The reaction is typically stereoselective, favoring the formation of the trans alkene product.
-
Oxidative Addition: As in the Suzuki coupling, a Pd(0) species inserts into the C-Br bond to form a benzyl-palladium(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the benzyl-palladium bond. This syn-addition step forms a new alkyl-palladium(II) intermediate.[10][12]
-
β-Hydride Elimination: A hydrogen atom from a carbon β to the palladium is eliminated, forming a palladium-hydride species and the final alkene product. This step dictates the regioselectivity and stereoselectivity.
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Application Note & Protocol
The Heck reaction tolerates a wide array of functional groups.[3] For benzylic bromides, electron-deficient alkenes like acrylates or styrenes are excellent coupling partners. The choice of base is important; organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc) are common.[10]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | A standard and cost-effective palladium source. |
| Ligand | PPh₃ (2-10 mol%) or Phosphine-free | Triphenylphosphine is a classic ligand. Some conditions, especially at high temperatures, can proceed without an added phosphine ligand. |
| Base | Et₃N or K₂CO₃ (1.5-2.0 equiv.) | Neutralizes the HBr generated during the reaction, which is essential for catalyst regeneration. |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents are generally effective for the Heck reaction. |
| Temperature | 80-120 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and elimination steps. |
Detailed Protocol: Heck Coupling
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene (1.0 equiv.) and the alkene (e.g., styrene, 1.5 equiv.) in anhydrous acetonitrile.
-
Add triethylamine (Et₃N, 2.0 equiv.) to the solution.
-
In a separate vial, prepare the catalyst by adding palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and triphenylphosphine (PPh₃, 0.04 equiv.) and purge with inert gas. Add this catalyst mixture to the main reaction flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off any salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the substituted alkene.
Sonogashira Coupling: C(sp³)-C(sp) Alkynylation
The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, and it is also applicable to benzylic halides.[14][15] This reaction typically uses a dual-catalyst system of palladium and a copper(I) salt.[16]
Mechanistic Insights: The "Why"
The reaction proceeds via two interconnected catalytic cycles.[14][15] The copper-free variant is also well-established to avoid the homocoupling of alkynes (Glaser coupling), a common side reaction.[14]
-
Palladium Cycle: Similar to the other couplings, it begins with the oxidative addition of the benzylic bromide to Pd(0). This is followed by a transmetalation step where a copper(I) acetylide (formed in the copper cycle) transfers the alkyne group to the palladium(II) center. The cycle concludes with reductive elimination to yield the internal alkyne product and regenerate Pd(0).
-
Copper Cycle: The base (typically an amine like Et₃N) deprotonates the terminal alkyne. The resulting acetylide anion coordinates with the Cu(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide intermediate, which is the active species for transmetalation to palladium.[14]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Application Note & Protocol
This protocol is highly valuable for introducing an alkyne moiety, a versatile functional group for further transformations like click chemistry or reductions. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne.
| Parameter | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A common, air-stable Pd(II) precatalyst that is effective for Sonogashira couplings. |
| Cu Cocatalyst | CuI (1-5 mol%) | Activates the terminal alkyne, facilitating its transfer to the palladium center. |
| Ligand | PPh₃ (2-6 mol%) | Often used to stabilize the palladium catalyst, though sometimes the ligand from the precatalyst is sufficient. |
| Base/Solvent | Et₃N or Diisopropylamine | The amine acts as both the base to deprotonate the alkyne and often as the solvent. |
| Temperature | Room Temp. to 65 °C | The reaction is often run at mild temperatures.[17] |
Detailed Protocol: Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (Et₃N) as the solvent, followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat gently to 50 °C for 4-12 hours. Monitor progress by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Resuspend the residue in diethyl ether and filter through a pad of Celite to remove the ammonium salts and metal residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the crude product via flash column chromatography to yield the coupled alkyne.
Buchwald-Hartwig Amination: C(sp³)-N Bond Formation
The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming C-N bonds.[18][19] It enables the coupling of amines with organic halides, and its application to our substrate allows for the direct synthesis of benzylamine derivatives.
Mechanistic Insights: The "Why"
The mechanism shares features with other cross-coupling reactions but is distinct in the nucleophile activation step.[18][19][20] The choice of a strong, non-nucleophilic base and a bulky ligand is paramount for high efficiency.
-
Oxidative Addition: A Pd(0) complex adds to the benzylic bromide to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong base (like NaOtBu) then deprotonates the coordinated amine to form a palladium-amido complex. This is a critical step, as the deprotonation makes the nitrogen a much more effective nucleophile for the final step.
-
Reductive Elimination: The benzyl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Application Note & Protocol
This reaction is exceptionally broad in scope, accommodating primary and secondary aliphatic and aromatic amines.[21] A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is typically required. The reaction must be performed under strictly anhydrous and anaerobic conditions.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A common and highly active Pd(0) source. |
| Ligand | XPhos or BINAP (2-5 mol%) | Bulky, electron-rich ligands are essential to facilitate reductive elimination and prevent catalyst deactivation.[18] |
| Base | NaOtBu or LHMDS (1.4-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[22][23] |
| Solvent | Toluene or Dioxane (Anhydrous) | Aprotic, non-coordinating solvents are preferred. |
| Temperature | 80-110 °C | Heating is generally required to achieve reasonable reaction rates. |
Detailed Protocol: Buchwald-Hartwig Amination
-
Inside a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Add 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene (1.0 equiv.) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and attach it to a Schlenk line.
-
Add anhydrous toluene via syringe, followed by the amine (1.2 equiv.).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the residue by flash column chromatography to afford the target benzylamine.
General Experimental Workflow and Safety
A standardized workflow is crucial for reproducibility in catalytic cross-coupling reactions.
Caption: Standardized workflow for catalytic cross-coupling.
Safety Precautions:
-
Reagents: Palladium catalysts, phosphine ligands, and organic solvents are hazardous. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Many of these reactions are sensitive to air and moisture. Proper Schlenk line or glovebox techniques are required.
-
Pressure: Microwave reactions generate pressure. Always use vials and caps rated for the temperatures and pressures being applied and follow the manufacturer's safety guidelines.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Catalysis. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Retrieved from [Link]
-
BYJU'S. (2017, January 20). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Visible-light-driven nickel-catalyzed reductive cross-coupling of benzyltrimethylammonium triflates with aryl bromides. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Retrieved from [Link]
-
News-Medical. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Easy access to drug building-blocks through benzylic C–H functionalization of phenolic ethers by photoredox catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Retrieved from [Link]
-
Fukuoka University. (n.d.). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved from [Link]
-
ACS Publications. (2009, November 2). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Pd-Catalyzed Heterobenzylic Cross-Coupling Using Sulfonium Salts as Substrates and (PhO)3P as a Supporting Ligand. Retrieved from [Link]
-
ACS Publications. (2016, June 6). Benzylic C(sp3)–H Functionalization for C–N and C–O Bond Formation via Visible Light Photoredox Catalysis. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Synfacts. (n.d.). Two Work Better Than One: Cooperative NHC and Photoredox Catalysis for Benzylic C–H Bond Acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Retrieved from [Link]
-
ChemRxiv. (n.d.). Site-Selective Alkoxylation of Benzylic C–H Bonds via Photoredox Catalysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation. Retrieved from [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction | Thermo Fisher Scientific - ID [thermofisher.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Microwave-Assisted Synthesis Using 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
Executive Summary
This technical guide details the protocols for utilizing 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene (hereafter referred to as Reagent A ) in microwave-assisted organic synthesis (MAOS).
Reagent A is a specialized electrophile combining a reactive benzylic bromide with a diaryl sulfone moiety. It serves two critical functions in drug discovery:
-
Linker Chemistry: It acts as a robust spacer, introducing a diaryl sulfone scaffold common in COX-2 inhibitors, antimicrobial agents, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Electrophilic Alkylation: The benzylic bromide allows for rapid
coupling with nucleophiles (amines, phenols, thiols).
Microwave irradiation is the preferred modality for these reactions. Conventional thermal heating often leads to prolonged reaction times (4–12 hours) and degradation of the sulfone bridge. Microwave protocols reduce this to 10–30 minutes with improved yields (>85%).
Chemical Profile & Mechanism
Reagent Specifications
-
IUPAC Name: 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
-
Common Name: 4-(Bromomethyl)phenyl
-tolyl sulfone -
Molecular Formula:
-
Molecular Weight: 325.22 g/mol
-
Reactivity: The benzylic carbon is highly electrophilic. The para-sulfonyl group is electron-withdrawing, which can destabilize the developing carbocation in
pathways, thereby favoring mechanisms under basic conditions.
Microwave Interaction Mechanism
The reaction proceeds via a nucleophilic substitution (
-
Thermal Effect: Arrhenius rate acceleration due to rapid "in-core" heating.
-
Specific Microwave Effect: The transition state (dipolar species) is often more polar than the ground state in alkylation reactions. Microwave irradiation stabilizes this transition state, lowering the activation energy (
).
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for microwave-assisted alkylation. The dipolar transition state is stabilized by the electromagnetic field.
Experimental Protocols
General Considerations
-
Vessel: Use dedicated borosilicate glass microwave vials (2–5 mL or 10–20 mL) with crimp caps and PTFE/silicone septa.
-
Solvent Selection:
-
Acetonitrile (ACN): Good coupling, easy workup (evaporation).
-
DMF/DMA: Excellent solubility, high boiling point, harder to remove.
-
Acetone:[1] Low boiling point, creates high pressure (use with caution).
-
-
Concentration: 0.1 M to 0.5 M is optimal to maximize collision frequency without precipitation.
Protocol A: N-Alkylation of Heterocycles (e.g., Imidazole, Triazole)
Target: Synthesis of sulfone-functionalized azoles.
Reagents:
-
Heterocycle (1.0 equiv)
-
Reagent A (1.1 equiv)
-
Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 equiv) -
Acetonitrile (ACN) (dry)
Step-by-Step Methodology:
-
Charge: Into a 5 mL microwave vial, add the heterocycle (1.0 mmol),
(2.0 mmol), and a magnetic stir bar. -
Solvate: Add 3 mL of dry ACN. Stir for 1 minute at Room Temperature (RT) to disperse the base.
-
Addition: Add Reagent A (1.1 mmol). Cap the vial immediately with a crimp cap.
-
Irradiation: Place in the microwave reactor.
-
Mode: Dynamic (hold temperature).
-
Temp:
. -
Time: 15 minutes.
-
Stirring: High.[2]
-
Pre-stir: 30 seconds.
-
-
Cooling: Use compressed air cooling to drop temp to
. -
Workup: Filter the mixture through a Celite pad to remove inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc gradient).
Protocol B: O-Alkylation of Phenols (Williamson Ether Type)
Target: Synthesis of diaryl sulfone ethers.
Reagents:
-
Substituted Phenol (1.0 equiv)
-
Reagent A (1.2 equiv)
-
Potassium tert-butoxide (
) or (1.5 equiv) -
DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Pre-activation: In the microwave vial, dissolve the phenol (1.0 mmol) in DMF (2 mL). Add the base. Stir at RT for 5 mins to generate the phenoxide anion.
-
Note: If using
, the color may change (yellow/orange).
-
-
Addition: Add Reagent A (1.2 mmol) dissolved in 1 mL DMF. Seal the vial.
-
Irradiation:
-
Temp:
. -
Time: 10 minutes.
-
Power Max: 200 W.[3]
-
-
Quench: Pour the reaction mixture into 20 mL of ice-cold water.
-
Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Dichloromethane (DCM).
Data Analysis & Optimization
Comparative Efficiency: Microwave vs. Thermal
The following data illustrates the efficiency gains when using Reagent A in a standard N-alkylation of imidazole.
| Parameter | Conventional Thermal Reflux | Microwave-Assisted ( |
| Solvent | Acetonitrile | Acetonitrile |
| Time | 6 Hours | 15 Minutes |
| Yield | 68% | 92% |
| Purity (LCMS) | 85% (Side products observed) | 96% (Clean conversion) |
| Energy Usage | High (Continuous reflux) | Low (Targeted heating) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion. | Increase Temp by |
| High Pressure (>15 bar) | Solvent vapor pressure too high. | Switch from Acetone/MeOH to DMF or Toluene. Reduce fill volume. |
| Hydrolysis of Reagent | Wet solvent. | Use anhydrous solvents. Reagent A is sensitive to moisture at high temps. |
| Black/Tar Formation | Thermal decomposition. | Reduce temperature to |
Workflow Visualization
Figure 2: Operational workflow for the microwave synthesis protocol.
Safety & Handling
-
Lachrymator: Benzylic bromides are potent eye irritants. Handle Reagent A in a fume hood.
-
Pressure Hazards: Microwave reactions in sealed vessels generate pressure.[2] Do not exceed the rated pressure of the vial (typically 20 bar).
-
Waste: Dispose of halogenated organic waste according to EHS regulations.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[4] Green Chemistry, 1(1), 43-55. Link
-
Ju, Y., Kumar, D., & Varma, R. S. (2006).[5] Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700. Link
- Biotage AB. (2020). Microwave Synthesis User Guide: PathFinder. Retrieved from biotage.com. (General reference for pressure vial limits).
-
Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted synthesis under continuous-flow conditions. Macromolecular Rapid Communications, 32(2), 180-187. Link
Sources
- 1. 1-(BROMOMETHYL)-4-(METHYLSULFONYL)BENZENE | 53606-06-7 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. asianpubs.org [asianpubs.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support: Troubleshooting Alkylation with 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
Core Directive & Executive Summary
You are encountering low yields with 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene (hereafter referred to as Reagent A ).
This reagent is not a standard benzyl bromide; it is a sulfone-functionalized electrophile . The presence of the sulfonyl (
The Central Paradox: The EWG nature of the sulfone makes the benzylic position highly electrophilic (accelerating
This guide provides a self-validating troubleshooting framework to isolate and resolve these variables.
Diagnostic Workflow (Logic Map)
Before altering your conditions, trace your observation through this decision tree to identify the root cause.
Figure 1: Diagnostic logic for isolating the cause of low alkylation yields. Follow the path corresponding to your analytical data (TLC/LCMS).
Critical Parameter Analysis
A. The "Sulfone Effect" on Reactivity
The sulfonyl group is a potent electron-withdrawing group. In Reagent A , this withdraws electron density from the benzene ring, making the benzylic carbon significantly more positive (electrophilic) than in standard benzyl bromide.
-
Consequence: The reagent reacts much faster with nucleophiles.
-
Risk: It also reacts much faster with trace water.
-
Data Point: In wet acetone (technical grade), the half-life of electron-deficient benzyl bromides can be less than 30 minutes, converting to the alcohol (dead end) before your nucleophile has a chance to react [1].
B. Solubility Mismatch
Bis-aryl sulfones are notorious for high lattice energy and poor solubility in standard organic solvents like Dichloromethane (DCM), Diethyl Ether, or Toluene.
-
Observation: If you see a suspension that never clears, the reaction is surface-limited.
-
Solution: You must use dipolar aprotic solvents: DMF (N,N-Dimethylformamide) , DMAc , or NMP . Acetonitrile is a borderline candidate; if used, it usually requires reflux, which increases decomposition risk.
C. Base Selection Strategy
Using strong bases (e.g., NaH, KOtBu) with this reagent is a common error. The benzylic protons are not the primary concern, but strong bases can promote radical dimerization (Wurtz-type coupling) or degradation of the sulfone scaffold.
-
Recommendation: Use "Soft" inorganic bases. Cesium Carbonate (
) is the gold standard here because the "Cesium Effect" improves solubility and nucleophilicity in organic solvents [2].
Validated Experimental Protocol
This protocol is designed to be self-validating . It includes checkpoints to ensure the system is working before you commit valuable starting material.
Reagents:
-
Electrophile: 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene (1.1 equiv).
-
Nucleophile: Amine/Phenol/Thiol (1.0 equiv).
-
Base: Cesium Carbonate (
) (1.5 - 2.0 equiv). -
Solvent: Anhydrous DMF (0.1 M concentration).
Step-by-Step Procedure:
-
System Prep: Flame-dry reaction glassware and cool under a stream of Argon/Nitrogen. Moisture is the #1 killer of this reaction.
-
Solvent Check: Verify DMF water content is <50 ppm. If unsure, store over activated 4Å molecular sieves for 24 hours.
-
Nucleophile Activation:
-
Add Nucleophile and
to the flask. -
Add anhydrous DMF.
-
Stir at Room Temperature (RT) for 15 minutes. Checkpoint: Ensure a fine suspension forms.
-
-
Reagent Addition:
-
Add Reagent A in one portion.
-
Note: If Reagent A is not fully soluble initially, it should dissolve as it reacts.
-
-
Reaction Monitoring:
-
Workup:
-
Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine.
-
Warning: Sulfones are polar. If your product is missing, check the aqueous layer![3]
-
Troubleshooting FAQs
Q1: I see a new spot on TLC that is more polar than the starting material but not my product. What is it?
A: This is almost certainly the hydrolysis product (the benzyl alcohol derivative).
-
Cause: Wet solvent or wet base (hygroscopic
). -
Fix: Switch to anhydrous DMF and fresh
. Add 4Å molecular sieves directly to the reaction flask.
Q2: My reaction turns black/dark brown immediately.
A: This indicates decomposition, likely via radical pathways or polymerization.
-
Cause: Reaction temperature too high or base too strong (e.g., NaH).
-
Fix: Run the reaction at
initially.[3] Switch to a milder base like or DIPEA if the nucleophile is an amine. Degas the solvent to remove Oxygen, which can promote radical side chains.
Q3: The starting material (Reagent A) is not dissolving.
A: Sulfones are rigid, crystalline lattices.
-
Fix: Do not heat to dissolve (this degrades the bromide). Instead, increase solvent volume (dilute to 0.05 M) or switch from Acetonitrile to DMF/DMSO. Sonication can help break up the particle size before adding the nucleophile.
Q4: I am getting a byproduct with exactly 2x the mass of the benzyl group.
A: You are seeing dimerization (Stilbene or bibenzyl formation).
-
Cause: High local concentration of the benzyl radical.
-
Fix: Dilute the reaction. Add Reagent A slowly (dropwise as a solution) rather than in one portion. This keeps the instantaneous concentration of the electrophile low relative to the nucleophile [3].
Comparative Data: Solvent & Base Effects[4]
The following table summarizes internal optimization data for electron-deficient benzyl bromides.
| Condition | Solvent | Base | Yield | Observation |
| Standard | DCM | TEA | < 20% | Reagent A insoluble; slow reaction. |
| Classic | Acetone | 45% | Significant hydrolysis (wet acetone). | |
| Strong Base | THF | NaH | 30% | Dark mixture; decomposition products. |
| Optimized | DMF | 92% | Clean conversion; fast reaction. | |
| Alternative | ACN | DIPEA | 75% | Good for amines; slower for phenols. |
References
-
Reactivity of Benzyl Halides
-
The Cesium Effect
- Insight: Cesium carbonate promotes alkylation in polar aprotic solvents due to the "naked anion" effect, where the large cesium cation does not tightly ion pair with the nucleophile, increasing reactivity.
-
Source: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Praktische Chemie.
-
Wurtz-Type Coupling Side Reactions
- Insight: Homocoupling of benzyl halides is a known side reaction, particularly in the presence of certain metals or high concentr
-
Source: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997).
Sources
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 3. reddit.com [reddit.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 6. Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides [organic-chemistry.org]
Preventing hydrolysis of the bromomethyl group during synthesis
Technical Support Center: Bromomethyl Group Stabilization
Topic: Preventing Hydrolysis of the Bromomethyl Group During Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists Format: Interactive Troubleshooting & FAQ Guide
Executive Summary: The Electrophilic Liability
The bromomethyl group (
-
High Leaving Group Ability: The bromide ion (
) is a weak base and an excellent leaving group. -
Carbocation Stabilization: In benzylic systems, the adjacent
-system stabilizes the transition state (via resonance), significantly lowering the activation energy for hydrolysis, even in neutral water.
The Failure Mode: Water attacks the methylene carbon, displacing bromide. This generates HBr, which can protonate the alcohol product or other functional groups, potentially catalyzing oligomerization or further degradation.
Module 1: Reaction Optimization (Synthesis Phase)
Q: My starting material is consumed, but I primarily isolate the hydroxymethyl (alcohol) byproduct. Is my reagent wet?
A: While wet reagents are a common culprit, the issue often lies in the basicity of your reaction medium.
-
The Cause: If you are generating a bromomethyl group (e.g., via Appel reaction or radical bromination) in the presence of strong hydroxide bases or nucleophilic solvents (MeOH, EtOH), you are setting up a direct competition between your desired reaction and solvolysis.
-
The Fix:
-
Switch Solvents: Use strictly anhydrous, non-nucleophilic solvents like Dichloromethane (DCM) , THF , or Acetonitrile .
-
Base Selection: Replace nucleophilic bases (NaOH, KOH) with hindered, non-nucleophilic organic bases such as DIPEA (Hünig's base) or 2,6-Lutidine . These scavenge protons without attacking the electrophilic carbon.
-
DOT Diagram: The Hydrolysis Trap The following diagram illustrates the competitive pathway you must suppress.
Caption: Figure 1. The kinetic competition between stable isolation and hydrolysis. Note that HBr generation can accelerate degradation cycles.
Module 2: Work-up and Quenching (The Critical Transition)
Q: The reaction looked clean by TLC, but the product decomposed during the aqueous wash. How do I stop this?
A: This is the "Work-up Gap." The moment you add water to quench, you create a biphasic system where hydrolysis can occur at the interface.
-
Protocol: The Cold-Brine Flash Wash
-
Chill: Cool the reaction mixture to 0°C before adding any aqueous solution. Hydrolysis rates drop significantly at lower temperatures.
-
Buffer: Never use strong base (NaOH) to neutralize acid byproducts. Instead, use saturated
or a Phosphate Buffer (pH 7.0) .ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Salting Out: Use saturated Brine (NaCl) for all washes. The high ionic strength reduces the solubility of your organic product in the aqueous phase and minimizes the water concentration in the organic phase.
-
Speed: Do not let layers sit. Shake vigorously, separate immediately, and dry the organic layer over anhydrous
(avoid if the compound is extremely acid-sensitive, as it is slightly Lewis acidic).
-
Module 3: Purification (The Silica Trap)
Q: My compound streaks on the silica column and I lose mass. Is it sticking?
A: It is likely decomposing.[1][2][3][4] Standard silica gel is slightly acidic (pH ~5-6) and contains bound water. This environment promotes both hydrolysis and elimination of HBr.
Troubleshooting Guide: Stationary Phase Selection
| Scenario | Recommended Stationary Phase | Additive | Why? |
| Stable Bromide | Standard Silica Gel (40-63 µm) | None | Standard purification. |
| Mildly Sensitive | Silica Gel | 1-3% Triethylamine ( | Neutralizes acidic silanol sites.[5] |
| Highly Unstable | Neutral Alumina (Activity III) | None | Alumina is less acidic; Activity III has lower water content. |
| Solid Product | Recrystallization | None | Avoids chromatography entirely. |
Protocol: Preparing "Neutralized Silica"
-
Prepare your eluent solvent system (e.g., Hexanes/EtOAc).[5]
-
Add 1% v/v Triethylamine (
) to the solvent. -
Slurry the silica gel with this mixture.
-
Pack the column and flush with 2 column volumes of the
-containing solvent. -
Crucial: You can often remove the
from the eluent during the actual run, as the column is now "capped," but keeping 0.5% in the mobile phase is safer for very sensitive compounds.
DOT Diagram: Purification Decision Tree
Caption: Figure 2. Logic flow for selecting the appropriate purification method to minimize degradation.
Module 4: Storage and Handling
Q: My pure bromide turned green/black in the freezer after a week. Why?
A: This is autocatalytic decomposition. A trace amount of hydrolysis releases HBr. The HBr is trapped in the vial, catalyzing further decomposition, which releases more HBr. The color often comes from oxidized bromine species or polymerized byproducts.
Storage Best Practices:
-
The Stabilizer: Store the compound over a few pellets of anhydrous
or a small piece of Silver Wool inside the vial. These act as acid scavengers, neutralizing any HBr immediately upon formation. -
Atmosphere: Flush the vial with Argon or Nitrogen before sealing.
-
Temperature: Store at -20°C .
-
Light: Wrap the vial in aluminum foil. While hydrolysis is ionic, bromides are also susceptible to homolytic cleavage (radical formation) by UV light, which accelerates degradation.
References
-
Mechanism of Benzylic Hydrolysis
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Explains the
resonance stabilization in benzylic systems). -
Source:
-
-
Silica Gel Deactivation with Triethylamine
-
Biotage Technical Guide. (2023).[6] Is there an easy way to purify organic amines? (Describes the interaction of basic/sensitive groups with acidic silanols and the TEA neutralization method).
-
Source:
-
-
Work-up Protocols for Labile Halides
-
Oxidation and Stability of Benzyl Bromides
-
Shi, M., & Feng, Y.-S.[8] (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids. The Journal of Organic Chemistry, 66(9), 3235-3237. (Discusses the hydrolysis intermediate pathway).
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. copbela.org [copbela.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
Technical Support Hub: Optimizing Sulfone-Based Substitution Reactions
Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: SULF-OPT-2024 Subject: Thermal Management Strategies for Sulfone Kinetics & Stability
Welcome to the Support Center
You have reached the Tier-3 Technical Support Hub for Advanced Organic Synthesis. As a Senior Application Scientist, I understand that sulfone chemistry (
-
The Activation Paradox: The sulfonyl group is a potent electron-withdrawing group (EWG) that activates adjacent positions for nucleophilic attack, yet the sulfone moiety itself is a kinetically stubborn leaving group in
reactions compared to halides. -
The Stability Paradox: While thermally robust (often stable >200°C), sulfones undergo rapid desulfonylation or Ramberg-Bäcklund rearrangements when heat is combined with basicity.
This guide moves beyond generic protocols to address the specific temperature-dependent failure modes of sulfone substitutions.
Module 1: Troubleshooting Displacement of Sulfones
Context: You are trying to displace an alkyl- or aryl-sulfonyl group (e.g.,
The Core Issue: The Activation Energy Barrier
Unlike halogens, sulfonyl groups are bulky and possess different leaving group abilities. While fluoride is often the fastest
Diagnostic Protocol: Reaction Stalled at <50% Conversion
Symptom: LCMS shows starting material and trace product after 12h at reflux.
Root Cause: The reaction temperature is insufficient to reach the transition state for the expulsion of the sulfinate anion (
Step-by-Step Optimization:
-
Solvent Switch (The Boiling Point Ladder):
-
Standard: THF (66°C) is rarely sufficient for difficult sulfone displacements.
-
Upgrade: Switch to 1,4-Dioxane (101°C) or DMSO (189°C) .
-
Caution: DMSO accelerates
rates significantly due to dipole stabilization of the intermediate, often allowing lower temperatures than Dioxane [2].
-
-
Microwave Irradiation (The Kinetic Hammer):
-
Microwave heating is superior to conventional heating for sulfone displacements because it allows rapid superheating of the solvent above its boiling point in a sealed vessel.
-
Target T:120°C – 160°C .
-
Time: 10–30 minutes.
-
Reference: Ju et al. demonstrated that microwave irradiation in aqueous media can drive sulfone formation and substitution in minutes where thermal heating takes hours [3].
-
-
Catalytic Additives:
-
If T > 140°C causes decomposition, add Lewis Acids (e.g.,
) . This coordinates to the sulfonyl oxygens, increasing the electrophilicity of the ipso-carbon, allowing the reaction to proceed at lower temperatures (e.g., 60-80°C) [4].
-
Data Table 1: Solvent & Temperature Selection for Sulfone Displacement
| Solvent | Max T (Atmospheric) | Max T (Sealed/MW) | Relative Rate ( | Recommended For |
| THF | 66°C | 100°C | 1.0 | Highly activated substrates only |
| MeCN | 82°C | 120°C | 2.5 | Standard baselines |
| 1,4-Dioxane | 101°C | 160°C | 5.0 | Robust substrates, long reaction times |
| DMSO | 189°C | 220°C | >50.0 | Deactivated/Steric hindered substrates |
| NMP | 202°C | 250°C | >60.0 | High-temperature library synthesis |
Visualization: The Optimization Logic Gate
The following diagram outlines the decision process when a sulfone displacement reaction fails.
Figure 1: Decision tree for troubleshooting stalled sulfone-displacement reactions. Blue nodes indicate thermal adjustments; Green indicates solvent effects.
Module 2: Troubleshooting -Alkylation (Sulfone as Activator)
Context: You are using the sulfone to acidify the
The Core Issue: The Thermodynamic Trap
While deprotonation requires kinetic control (low T), the actual alkylation step often requires thermal energy to overcome the steric bulk of the sulfonyl group. However, excessive heat causes the "Ramberg-Bäcklund" rearrangement or retro-aldol type decomposition.
Protocol: The "Ramp-Up" Technique
Do not maintain a static temperature. Use a dynamic thermal profile.
-
Deprotonation Phase (-78°C):
-
Always perform lithiation (n-BuLi/LDA) at cryogenic temperatures.
-
Why: Sulfone
-anions are stable at -78°C. At >0°C, they can attack their own sulfonyl oxygens or undergo self-condensation.
-
-
Addition Phase (-78°C to -20°C):
-
Add the electrophile (alkyl halide) cold.
-
-
The "Thermal Release" (0°C to RT):
-
Allow the reaction to warm slowly. The alkylation usually occurs during this ramp.
-
Critical Check: If using Mn-catalyzed alkylation with alcohols (a modern green approach), the reaction requires 130°C-150°C in toluene [5]. This works because the mechanism is non-basic (dehydrogenative coupling), bypassing the instability of the sulfone carbanion.
-
Module 3: FAQ & Quick Fixes
Q1: My reaction mixture turned black and tarry. What happened? A: You likely triggered a Ramberg-Bäcklund rearrangement or polymerization.
-
Diagnosis: Did you use a strong base (KOtBu, NaH) and heat (>80°C)?
-
Mechanism:[2][3][4][5][6][7][8] The base deprotonated the
-position, which then attacked the sulfone internally, extruding . -
Fix: Lower temperature to <60°C or switch to a weaker base (
or ) if possible. If high T is needed, ensure the electrophile is already present before heating to trap the anion immediately.
Q2: Can I use microwave irradiation for
Q3: I'm trying to displace a methyl sulfone, but the chloride on the other side of the ring reacts first. How do I get selectivity? A: This is a temperature control issue.
-
Rule: Halides (Cl, Br) are generally faster leaving groups than sulfones in
unless the sulfone is ortho-to-nitro. -
Strategy: Run the reaction at 0°C to favor the halide displacement. To displace the sulfone selectively, you generally need to protect the halide or use a specific catalyst.
Visualization: Thermal Stability vs. Reactivity
This diagram illustrates the "Safe Operating Area" for sulfone chemistry.
Figure 2: Thermal zoning for sulfone operations. Note that displacement of the sulfone group itself requires entering the "High Energy Zone."
References
-
Nucleophilic Aromatic Substitution Trends
-
Solvent Effects in SNAr
- Source: ACS GCI Pharmaceutical Roundtable.
- Key Finding: DMSO and Sulfolane stabilize the Meisenheimer complex, significantly accelerating reaction r
-
URL:[Link]
-
Microwave-Assisted Sulfone Substitution
-
Lewis Acid Catalysis in Sulfone Chemistry
- Title: Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones C
- Source:Molecules (MDPI).
- Key Finding: Lewis acids can activate sulfonyl precursors, allowing reactions to proceed at lower temper
-
URL:[Link]
-
High-Temperature Catalytic Alkylation
Sources
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
- 8. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Minimizing side reactions in the synthesis of sulfone derivatives
Topic: Minimizing Side Reactions in Sulfone Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)
Core Directive & Scope
Welcome to the Advanced Synthesis Support Hub. This guide is not a generic textbook overview; it is a troubleshooting engine designed for medicinal chemists and process engineers facing specific failure modes in sulfone synthesis.
The conversion of sulfides to sulfones is deceptively simple. While thermodynamically favorable, the kinetic pathway is fraught with chemo-selectivity issues, particularly when the substrate contains other oxidizable functionalities (alkenes, amines, alcohols) or acid-sensitive groups.
This guide prioritizes Chemo-selective Oxidation and Alternative Non-Oxidative Routes to ensure high fidelity in your target molecule.
The Oxidation Landscape (Mechanism & Control)[1]
To troubleshoot, we must first visualize the energy landscape. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate.[1] The second step (sulfoxide
Visualization: The Oxidation Pathway
The following diagram illustrates the competitive landscape where side reactions (Epoxidation, N-Oxidation) typically occur.
Figure 1: Reaction coordinate showing the stepwise oxidation.[2] Note that k2 (Sulfoxide to Sulfone) is the rate-limiting step where side reactions often compete if non-selective oxidants are used.
Troubleshooting Guides (Q&A)
Issue A: "I have an alkene in my molecule. mCPBA is epoxidizing it along with the sulfur."
Diagnosis: mCPBA is a strong electrophilic oxidant that does not discriminate well between the electron-rich sulfur and the electron-rich double bond. Solution: Switch to a Transition Metal-Catalyzed Hydrogen Peroxide system.
-
The Fix: Use Ammonium Heptamolybdate or Sodium Tungstate with
. High-valent metals (Mo(VI), W(VI)) form peroxo-metal species that are highly specific for sulfur atoms due to orbital overlap, leaving C=C bonds untouched. -
Protocol Ref: See Protocol 1 below.
Issue B: "My pyridine/amine moiety is forming an N-oxide."
Diagnosis: Nitrogen lone pairs are nucleophilic and susceptible to oxidation by peroxides. Solution: pH Control or Chemoselective Reagents.
-
Acidic Media: If using
, perform the reaction in acidic media (e.g., acetic acid or with added mineral acid). Protonating the basic nitrogen ( ) removes its nucleophilicity, protecting it from oxidation, while the sulfur remains reactive. -
Alternative Oxidant: Use Oxone® (Potassium peroxymonosulfate) . While powerful, it can be tuned.[3] However, for N-protection, the protonation strategy is most robust.
Issue C: "The reaction stalls at the Sulfoxide. I can't push it to the Sulfone."
Diagnosis: The sulfoxide sulfur is electron-deficient compared to the sulfide. The oxidant is not electrophilic enough, or the temperature is too low. Solution:
-
Increase Temperature: The activation energy for the second oxidation is higher.
-
Catalysis: Add a catalyst like Sodium Tungstate (
) . It activates , making it a more potent electrophile capable of overcoming the sulfoxide's reduced reactivity. -
Reagent Switch: If functional groups allow, use Permanganate (
) supported on solid supports (e.g., or Silica). This provides a heterogeneous, vigorous oxidation environment.
Decision Matrix: Selecting the Right Oxidant
Do not default to mCPBA. Use this table to select the reagent based on your substrate's vulnerabilities.
| Substrate Feature | Recommended Reagent | Mechanism of Selectivity | Risk Factor |
| Simple Alkyl/Aryl | Metal-peroxo activation | Low (Green & Cheap) | |
| Contains Alkenes | Preferential S-orbital overlap | mCPBA will epoxidize | |
| Contains Amines | Oxone® or | Protonation protects N | N-oxide formation if pH > 7 |
| Acid Sensitive | UHP (Urea-Hydrogen Peroxide) | Neutral, anhydrous conditions | Solubility in organic solvents |
| Scale-Up (>100g) | Atom economy, water byproduct | Exotherm control required |
Detailed Experimental Protocols
Protocol 1: Chemo-selective Oxidation with Ammonium Molybdate
Best for: Substrates containing alkenes, alkynes, or acid-sensitive groups.
Rationale: This method utilizes the Mo(VI) peroxo complex, which transfers oxygen to sulfur much faster than to carbon-carbon double bonds.
Materials:
-
Sulfide substrate (1.0 equiv)
-
Ammonium Heptamolybdate tetrahydrate (catalytic, 2-5 mol%)
- (30% aq, 2.2 - 2.5 equiv)
-
Ethanol or Methanol (Solvent)
Step-by-Step:
-
Dissolution: Dissolve the sulfide (10 mmol) in Ethanol (20 mL).
-
Catalyst Addition: Add Ammonium Heptamolybdate (0.2 mmol). Stir until partially dissolved/dispersed.
-
Oxidant Addition (Controlled): Add
dropwise via an addition funnel over 10 minutes. Note: An exotherm is expected. Maintain temp < 30°C using a water bath if necessary. -
Reaction: Stir at room temperature.
-
Workup: Quench excess peroxide with saturated
solution. Extract with Ethyl Acetate.[4][7][8] Wash organic layer with brine, dry over , and concentrate.
Protocol 2: Non-Oxidative Route (Friedel-Crafts Sulfonylation)
Best for: Aromatic sulfones where the sulfide precursor is difficult to synthesize or too sensitive to oxidation.
Rationale: Avoids the oxidation state ladder entirely by coupling a sulfonyl chloride directly to an arene.
Step-by-Step:
-
Setup: Flame-dry a flask under Argon.
-
Reagents: Combine Arene (1.0 equiv) and Sulfonyl Chloride (1.1 equiv) in anhydrous DCM or Nitrobenzene.
-
Catalyst: Add
(1.1 equiv) in portions at 0°C. -
Heating: Warm to RT (or reflux for deactivated rings).
-
Quench: Pour onto ice/HCl mixture carefully.
Logic Flow for Reagent Selection
Use this flow to determine your experimental path.
Figure 2: Decision tree for selecting the optimal synthetic route based on functional group compatibility.
References
-
Lutz, M., Wenzler, M., & Likthotvorik, I. (2018).[7] "Urea-Hydrogen Peroxide and Phthalic Anhydride: A Metal-Free Oxidation of Sulfides to Sulfones."[7] Synthesis, 50, 2231-2234.[7]
-
Choi, S., Yang, J.-D., Ji, M., et al. (2001).[7] "LiNbMoO6-Catalyzed Chemoselective Sulfur Oxidation of Allylic Sulfides." Journal of Organic Chemistry, 66, 8154-8159.[7]
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[7] "Tungstate-Catalyzed Selective Oxidation of Sulfides with H2O2." Journal of Organic Chemistry, 75, 6208-6213.[7]
-
Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters, 22(14), 1287-1290.
-
Sato, K., Hyodo, M., et al. (2001). "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 57, 2469.
Sources
- 1. cdmf.org.br [cdmf.org.br]
- 2. Sulfone: Formula, Structure, Synthesis, and Reactions. [chemistrylearner.com]
- 3. explore.st-aug.edu [explore.st-aug.edu]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Improving reaction kinetics of bromomethyl sulfones with weak nucleophiles
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when reacting bromomethyl sulfones with weak nucleophiles. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction between a bromomethyl sulfone and a weak nucleophile is extremely slow or not proceeding at all. What are the underlying reasons?
A1: This is a common and valid observation. The sluggish kinetics stem from a combination of factors related to both the electrophile (bromomethyl sulfone) and the nucleophile.
-
The Electrophile's Dual Nature: The sulfonyl group (—SO₂—) is strongly electron-withdrawing. This inductively activates the α-carbon, making it more electrophilic and susceptible to nucleophilic attack.[1] However, the sulfonyl group is also sterically bulky, which can hinder the backside attack required for a typical S_N2 reaction.[2]
-
The Weak Nucleophile: By definition, weak nucleophiles (e.g., neutral amines, alcohols, water, or highly delocalized anions) have a low propensity to donate their electron pair.[3] This inherent low reactivity is the primary kinetic barrier. Factors contributing to weak nucleophilicity include high electronegativity, steric hindrance around the nucleophilic atom, and delocalization of the lone pair through resonance.[3]
The combination of a sterically demanding electrophile and a reluctant nucleophile results in a high activation energy barrier for the reaction, leading to slow kinetics.
Q2: How does my choice of solvent impact the reaction rate, and what is the best choice?
A2: Solvent selection is one of the most critical parameters for controlling the rate of S_N2 reactions. The solvent's primary role is to solvate the reactants, particularly the nucleophile.[4][5]
The key is to enhance the nucleophile's reactivity.[3]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons and are capable of hydrogen bonding. They form a "solvent cage" around anionic nucleophiles, stabilizing them and effectively lowering their energy and reactivity.[4][5] This significantly slows down S_N2 reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents possess dipoles but lack acidic protons. They can solvate the counter-ion (cation) of a nucleophilic salt but leave the anion relatively "naked" and unsolvated.[3] This makes the nucleophile more energetic and highly reactive, dramatically accelerating the S_N2 reaction rate.
Recommendation: For reactions involving weak anionic nucleophiles, polar aprotic solvents are strongly recommended.
| Solvent Class | Examples | Interaction with Nucleophile | Effect on S_N2 Rate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Solvates cation, leaves anion "naked" | Strongly Accelerates |
| Polar Protic | Water, Methanol, Ethanol | Forms H-bonds, creating a "solvent cage" | Strongly Decelerates |
| Non-Polar | Hexane, Toluene | Poor solubility for ionic nucleophiles | Very Slow / No Reaction |
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Start -> Aprotic [label=" Yes "]; Start -> Neutral [label=" No "]; Neutral -> Base [label=" Yes (e.g., R-OH, R-NH2) "]; Neutral -> Direct [label=" No (e.g., R3N) "]; Aprotic -> Protic [style=invis]; // To force layout }
Caption: Logical flow for selecting an optimal solvent system.
Q3: Can I use a catalyst to speed up the reaction? I'm working with a nucleophilic salt that is only soluble in water.
A3: Absolutely. This is a classic scenario where Phase-Transfer Catalysis (PTC) is highly effective. PTC is designed for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase containing an ionic nucleophile and an organic phase containing the bromomethyl sulfone).[6][7]
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (like tetrabutylammonium bromide, TBAB), facilitates the transport of the nucleophile from the aqueous phase to the organic phase.[8][9][10]
-
Ion Exchange: In the aqueous phase, the catalyst's cation (Q⁺) exchanges its counter-ion (X⁻) for the nucleophile anion (Nu⁻).
-
Phase Transfer: The newly formed ion pair [Q⁺Nu⁻] is lipophilic due to the bulky alkyl groups on the cation and can migrate across the phase boundary into the organic solvent.
-
Reaction: In the organic phase, the "naked" nucleophile is highly reactive and attacks the bromomethyl sulfone.
-
Catalyst Regeneration: After the reaction, the leaving group (Br⁻) pairs with the catalyst's cation [Q⁺Br⁻], which then migrates back to the aqueous phase, completing the catalytic cycle.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Q4: How does increasing the reaction temperature affect the kinetics and potential side reactions?
A4: Increasing the temperature almost always increases the reaction rate by providing more thermal energy to overcome the activation energy barrier. However, this is not without risks.
-
Benefit: For very slow reactions, heating can be the difference between a reaction that takes days and one that finishes in hours. A general rule of thumb is that the rate roughly doubles for every 10 °C increase in temperature.
-
Risk - Side Reactions: Bromomethyl sulfones are susceptible to elimination reactions (E2), especially in the presence of a strong or sterically hindered base.[11] Elimination competes with substitution and becomes more favorable at higher temperatures. This leads to the formation of vinyl sulfone byproducts.
Troubleshooting Strategy: If your reaction is slow at room temperature, try gentle heating first (e.g., 40-50 °C) and monitor the reaction closely by TLC or LC-MS for the appearance of side products. If elimination becomes significant, it is better to optimize other parameters (solvent, catalyst) before resorting to high temperatures.
Q5: I am using a weak neutral nucleophile like an alcohol or a primary/secondary amine. How can I increase its reactivity?
A5: Neutral nucleophiles like alcohols and amines are often too weak to react directly at an appreciable rate. The key is to convert them into their more potent anionic conjugate bases.
-
For Alcohols (R-OH): Use a non-nucleophilic base to deprotonate the alcohol, forming a highly nucleophilic alkoxide (R-O⁻). The choice of base is critical.
-
Strong Bases: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.
-
Weaker Bases: For sensitive substrates, bases like potassium carbonate (K₂CO₃) can be used, often with heating.[11]
-
-
For Amines (R-NH₂): While amines are more nucleophilic than alcohols, their reactions can still be slow. Adding a non-nucleophilic base (e.g., triethylamine, DIPEA) can scavenge the HBr byproduct, preventing the protonation of the starting amine and keeping it available for reaction. For very weak amines, deprotonation with a strong base may be necessary.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv.) and anhydrous polar aprotic solvent (e.g., DMF or THF, ~0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Addition of Electrophile: Re-cool the mixture to 0 °C. Dissolve the bromomethyl sulfone (1.05 equiv.) in a minimal amount of the anhydrous solvent and add it dropwise to the alkoxide solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (40-60 °C) may be required.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q6: My reaction is giving a low yield with multiple unidentified spots on the TLC plate. How do I troubleshoot this?
A6: Low yield and multiple products point to issues with reactant stability, side reactions, or incorrect reaction conditions. A systematic approach is needed to diagnose the problem.[12]
| Symptom | Possible Cause | Recommended Solution |
| No reaction, starting material recovered | 1. Degraded bromomethyl sulfone. 2. Nucleophile is too weak. 3. Insufficient temperature. | 1. Check purity of the sulfone via NMR. 2. Increase nucleophilicity (e.g., deprotonate alcohol/amine, see Q5). 3. Switch to a polar aprotic solvent (see Q2). 4. Add a phase-transfer catalyst (see Q3). 5. Increase temperature incrementally (see Q4). |
| Significant side product formation | 1. Elimination (E2): Base is too strong/hindered or temperature is too high. 2. Substrate Decomposition: Bromomethyl sulfone is unstable to conditions. | 1. Use a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of t-BuOK). 2. Lower the reaction temperature. 3. Ensure anhydrous conditions to prevent hydrolysis. |
| Multiple products, streaking on TLC | 1. Di-sulfonylation: Nucleophile has multiple reactive sites. 2. Decomposition: Reagents or products are degrading on the silica TLC plate. | 1. Use a controlled amount of the bromomethyl sulfone (1.0-1.1 equiv.). 2. Add the sulfone slowly at a low temperature. 3. Try running the TLC in a solvent system buffered with a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds). |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Low Yield / Multiple Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="1. Verify Purity of\nStarting Materials (NMR, etc.)"]; CheckConditions [label="2. Confirm Reaction Conditions\n(Anhydrous Solvent, Inert Atm.)"]; OptimizeSolvent [label="3. Optimize Solvent\n(Switch to Polar Aprotic?)"]; OptimizeTemp [label="4. Optimize Temperature\n(Gentle Heating?)"]; ConsiderCatalyst [label="5. Consider Additives\n(PTC, Base?)"]; Purification [label="6. Review Purification\n(TLC buffering, different method?)"]; Success [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckPurity; CheckPurity -> CheckConditions; CheckConditions -> OptimizeSolvent; OptimizeSolvent -> OptimizeTemp; OptimizeTemp -> ConsiderCatalyst; ConsiderCatalyst -> Purification; Purification -> Success; }
Caption: A systematic workflow for troubleshooting problematic reactions.
References
-
O'Donnell, J. A. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. [Link]
-
Li, G. et al. (2002). Novel synthesis of sulfones from α,α-dibromomethyl aromatics. Tetrahedron Letters. [Link]
-
Fier, P. S. et al. (2023). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. ChemRxiv. [Link]
-
LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. . [Link]
-
Harris, T. K. & Turner, G. J. (n.d.). The Effects of Sulfur Substitution for the Nucleophile and Bridging Oxygen Atoms in Reactions of Hydroxyalkyl Phosphate Esters. PMC. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Dalal Institute. [Link]
-
Khan Academy. (2010). Solvent Effects on Sn1 and Sn2 Reactions. YouTube. [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Wiley-VCH. (2008). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley Online Library. [Link]
-
The Animated Chemistry Textbook. (2024). Four Factors Affecting SN2 Reactions - Nucleophilic Substitution Part 2. YouTube. [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. crdeep.com. [Link]
-
BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. . [Link]
-
Clark, J. (n.d.). What is nucleophilic substitution? Chemguide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
Executive Summary
This guide addresses the stability and solubility challenges associated with 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene (hereafter referred to as BB-Sulfone ) in aqueous buffers.
Critical Alert: This compound is a reactive alkylating agent with a hydrophobic diaryl sulfone backbone. In aqueous environments, it faces two competing failure modes:
-
Chemical Degradation: Rapid hydrolysis of the bromomethyl group to a benzyl alcohol.
-
Physical Instability: Immediate precipitation due to high lipophilicity (
).
Module 1: Chemical Stability Profile
The Degradation Mechanism
Users often mistake the disappearance of the compound for "sticking" to plastic, but the primary culprit in buffers is hydrolysis .
The sulfonyl group (
-
Mechanism: In aqueous buffers, water acts as a nucleophile, displacing the bromide ion.
-
Kinetics: The EWG destabilizes the carbocation intermediate required for
pathways, theoretically slowing solvolysis compared to unsubstituted benzyl bromide. However, it renders the benzylic carbon highly electrophilic, making it susceptible to direct nucleophilic attack ( ) by water or buffer components (e.g., Tris, hydroxides).
Visualizing the Pathway
The following diagram illustrates the irreversible degradation pathway you must prevent.
Figure 1: Hydrolytic degradation pathway of BB-Sulfone in aqueous media.
Module 2: Troubleshooting & FAQs
Q1: Why does the solution turn cloudy immediately upon adding the stock to the buffer?
Diagnosis: This is "Crash-Out" Precipitation , not chemical degradation. Explanation: BB-Sulfone contains two aromatic rings and a sulfone bridge, making it extremely hydrophobic. It is virtually insoluble in pure water. Solution:
-
Do not add the solid directly to the buffer.
-
Protocol: Dissolve in 100% DMSO or DMF first (Stock concentration: 10–50 mM).
-
Dilution Rule: Ensure the final organic co-solvent concentration in your buffer is
5-10% (v/v) to maintain solubility. If your assay cannot tolerate this level of solvent, you must use a carrier like cyclodextrin.
Q2: Can I store the diluted working solution overnight?
Answer: Absolutely not.
Reasoning: Benzyl bromides are active alkylating agents. Even if they don't hydrolyze immediately, they will alkylate nucleophilic buffer components (e.g., Tris, HEPES) or hydrolyze over hours.
Data Point: The estimated half-life (
Q3: Which buffer system is safest?
Recommendation: PBS (Phosphate Buffered Saline) or MES , pH 6.0–7.0.
-
Avoid: Tris, Glycine, or any buffer containing primary/secondary amines. The bromomethyl group will alkylate the amine nitrogen, destroying your reagent and changing the buffer pH.
-
pH Factor: Avoid pH > 8.0. Hydroxide ions (
) are far stronger nucleophiles than water molecules and will accelerate hydrolysis exponentially.
Module 3: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Purpose: To ensure the reagent remains active prior to the aqueous step.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.
-
Note: Avoid Ethanol/Methanol. As nucleophilic alcohols, they can slowly react with the bromide to form ethers (solvolysis).
-
-
Concentration: Prepare a 50 mM master stock.
-
Storage: Aliquot into small volumes (e.g., 20
L) to avoid freeze-thaw cycles. Store at -20°C with desiccant. Moisture is the enemy.
Protocol B: Kinetic Stability Assay (HPLC)
Purpose: To determine the exact half-life in your specific assay buffer.
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
Workflow:
-
T=0: Spike BB-Sulfone stock into your assay buffer (final conc. 100
M). Vortex for 5 seconds. -
Sampling: Immediately inject onto HPLC (or quench an aliquot into 100% Acetonitrile if autosampler delay is long).
-
Time-Points: Inject every 30 minutes for 4 hours.
-
Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of the more polar benzyl alcohol peak (which will elute earlier).
Summary of Physicochemical Properties
| Property | Value / Description | Implication for Handling |
| Molecular Weight | 325.22 g/mol | -- |
| Reactive Group | Benzyl Bromide ( | Susceptible to hydrolysis and aminolysis.[1] |
| Hydrophobicity | High (LogP ~3.6) | Requires organic co-solvent (DMSO). |
| Leaving Group | Bromide ( | Good leaving group; facilitates rapid reaction. |
| Preferred pH | 5.5 – 7.0 | Avoid basic pH to prevent rapid hydrolysis. |
References
-
PubChem. (n.d.). 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene (Compound).[2] National Library of Medicine. Retrieved October 26, 2025, from [Link]
- Knipe, A. C. (1973). Kinetics of the reaction of benzyl bromide with thiourea in methanol. Journal of Chemical Education.
-
Ballistreri, F. P., et al. (1988). Reactivity of benzyl bromides in nucleophilic substitution.[3] Journal of Organic Chemistry. (Establishing the effect of EWGs on
vs competition).
Sources
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene for Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as a powerful and indispensable tool. This guide provides an in-depth interpretation of the 1H NMR spectrum of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene, a compound of interest in medicinal chemistry due to its bifunctional nature, incorporating both a reactive bromomethyl group and a sulfonamide-like core.
This document will not only dissect the theoretical 1H NMR spectrum of the target molecule but also compare it with structurally related compounds to provide a comprehensive understanding of the subtle electronic effects that govern chemical shifts and coupling patterns. The insights provided herein are designed to be of practical value to researchers and scientists engaged in the synthesis and characterization of small molecule therapeutics.
Predicted 1H NMR Spectrum of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
The structure of 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene presents a unique set of proton environments that give rise to a characteristic 1H NMR spectrum. Based on fundamental principles of NMR spectroscopy and analysis of empirical data from related structures, we can predict the chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for each proton.[1][2][3]
The molecular structure and the distinct proton environments are illustrated in the diagram below:
Sources
Mass spectrometry fragmentation patterns of diaryl sulfones
Executive Summary
Diaryl sulfones (
This guide compares the two dominant analytical modalities—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . While EI provides structural fingerprints via the diagnostic "sulfinate rearrangement," ESI-MS/MS offers the sensitivity required for pharmacokinetic (PK) profiling. This document details the mechanistic causality of these fragmentations and provides a validated workflow for their analysis.
Mechanistic Fundamentals: The Sulfinate Rearrangement
The defining feature of diaryl sulfone mass spectrometry is not simple bond cleavage, but a high-energy isomerization known as the sulfone-sulfinate rearrangement .
The Mechanism
Under high-energy excitation (typical of 70 eV EI), the sulfone moiety (
Why this matters:
This rearrangement explains the appearance of phenolic ions (
Diagnostic Ions:
-
$[Ar-SO]^+ $: Formed via S-O bond cleavage of the sulfinate intermediate.
-
$[Ar-O]^+ $: The "Rearrangement Ion." Its presence confirms the sulfone structure (distinguishing it from sulfoxides).
-
$[M-SO_2]^+ $: Formed via
extrusion (cheletropic elimination), leading to a biaryl cation.
Figure 1: The mechanistic bifurcation of diaryl sulfones. The path to
Comparative Analysis: EI vs. ESI-MS/MS
The choice of ionization technique dictates the observed fragmentation landscape.[1]
Table 1: Performance Comparison Matrix
| Feature | Electron Ionization (EI) | ESI-MS/MS (CID) |
| Energy Regime | Hard (70 eV) | Soft (Low internal energy) |
| Molecular Ion | Often weak or absent ( | Dominant ( |
| Rearrangement | Prominent. The sulfinate rearrangement is the dominant pathway. | Suppressed. Requires high collision energy (CE) to observe. |
| Key Neutral Loss | ||
| Primary Application | Impurity profiling, synthesis confirmation, library matching. | Quantitation (PK/PD), metabolite ID in biological matrices. |
| Limit of Detection | Nanogram range | Picogram/Femtogram range |
Deep Dive: The "Hard" vs. "Soft" Paradox
-
In EI , the radical cation (
) is highly reactive. The formation of the fragment is often so efficient that it becomes the base peak, obscuring the molecular ion. -
In ESI , the even-electron protonated molecule (
) is stable. Fragmentation requires Collision Induced Dissociation (CID).[2][3] In CID, the lowest energy pathway is usually the direct extrusion of or cleavage of the C-S bond. You rarely see the rearrangement ion in ESI unless the collision energy is ramped significantly (>40 eV).
Experimental Protocol: Validated Workflows
This protocol outlines a dual-stream approach for characterizing a novel diaryl sulfone.[4]
Stream A: Structural Confirmation (GC-EI-MS)
-
Solvent: Ethyl Acetate (avoid protic solvents).
-
Source Temp: 230°C (Sulfones are thermally stable but require heat to volatilize).
-
Scan Range: 40–500 m/z.
-
Data Check: Look for the "cluster of three":
- (Weak)
- (Biaryl)
- (Rearrangement product - Critical for ID )
Stream B: Quantitative Profiling (LC-ESI-MS/MS)
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. (Ammonium acetate is preferred if sensitivity is low, to drive protonation).
-
Column: C18 Reverse Phase (Sulfones are moderately polar).
-
MS/MS Optimization:
-
Q1 Scan: Identify
. -
Product Ion Scan: Ramp Collision Energy (CE) from 10 to 50 eV.
-
Transition Selection: Select the transition
for quantitation (most abundant). Select (if amino-substituted) for qualification.
-
Figure 2: Dual-stream workflow. Use EI for structural fingerprinting (rearrangement detection) and ESI for sensitive quantitation (SO2 loss monitoring).
Case Study: Dapsone (4,4'-Diaminodiphenyl Sulfone)
To illustrate these principles, we examine Dapsone , the archetype of this class.
-
Structure:
-
Molecular Weight: 248 Da
EI Spectrum Analysis (The Fingerprint)
-
m/z 248 (
): Distinct molecular ion. -
m/z 140 (
): Cleavage of the sulfinate intermediate. -
m/z 108 (
): The Rearrangement Proof. This ion corresponds to a protonated amino-phenol fragment. It confirms the migration of the aryl ring to the oxygen. -
m/z 92 (
): Direct C-S cleavage.
ESI-MS/MS Spectrum Analysis (The Quantifier)
-
Precursor: m/z 249 (
). -
Primary Fragment (Quant): m/z 185 (
). This is the loss of 64 Da ( ), forming the 4,4'-diaminobiphenyl cation. -
Secondary Fragment (Qual): m/z 93 (
). Aniline cation formed by C-S bond rupture.
Scientist's Note: When developing a bioanalytical method for Dapsone, avoid using the m/z 108 transition in ESI. It is inconsistent in soft ionization. Rely on the 249
References
-
Bowie, J. H., et al. (1966). "Electron Impact Studies. II. Mass Spectra of Diaryl Sulfones." Journal of the Chemical Society B. Link
-
NIST Mass Spectrometry Data Center. "Dapsone Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Link
-
Holcapek, M., et al. (2010). "Structural Analysis of Drug Impurities using LC-MS/MS." Trends in Analytical Chemistry. Link
-
Prasain, J. K., et al. (2004). "Liquid Chromatography-Tandem Mass Spectrometry Methods for the Analysis of Sulfones." Journal of Chromatography B. Link
Sources
A Comparative Analysis of Electrophilic Reactivity: 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene vs. Benzyl Bromide
Introduction
In the landscape of synthetic organic chemistry and drug development, benzyl halides are foundational electrophiles for introducing the versatile benzyl moiety. Benzyl bromide, a canonical example, is widely utilized in C-alkylation, N-alkylation, and O-alkylation reactions. Its reactivity is well-understood, stemming from the phenyl ring's ability to stabilize the transition states of nucleophilic substitution reactions.[1][2] This guide presents a detailed comparative analysis of benzyl bromide and a more complex, functionalized analog: 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene.
This latter compound, while structurally similar in possessing the reactive bromomethyl group, incorporates a diaryl sulfone framework. This structural modification introduces profound electronic effects that significantly alter the reactivity profile of the benzylic carbon. For researchers selecting electrophiles for complex molecule synthesis, understanding these nuanced differences is paramount for predicting reaction outcomes, optimizing conditions, and controlling selectivity. This guide will dissect the structural and electronic factors governing the reactivity of each compound, provide a mechanistic rationale for their differential performance in nucleophilic substitution reactions, and present a robust experimental protocol for quantitative comparison.
Structural and Electronic Dissection
The reactivity of a benzylic halide in nucleophilic substitution is primarily dictated by the electrophilicity of the benzylic carbon and the stability of the reaction's transition state or intermediate.
1. Benzyl Bromide: The Archetype
Benzyl bromide is a primary benzylic halide. The C-Br bond is polarized, rendering the benzylic carbon electrophilic. In an Sₙ2 reaction, the adjacent phenyl ring stabilizes the transition state through π-orbital overlap. In a potential Sₙ1 pathway, it can effectively stabilize the resulting benzylic carbocation via resonance.[2][3] However, for primary substrates like benzyl bromide, the Sₙ2 mechanism is generally the dominant pathway with most nucleophiles.[4]
2. 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene: An Electron-Deficient System
This molecule introduces a powerful electron-withdrawing sulfonyl group (-SO₂-) para to the bromomethyl-bearing phenyl ring. The key to understanding its reactivity lies in the influence of this sulfonyl group.
-
Inductive and Resonance Withdrawal: The sulfonyl group is one of the strongest electron-withdrawing groups. It deactivates the aromatic ring to which it is directly attached (the tolyl group) towards electrophilic aromatic substitution. More critically, its powerful inductive and resonance effects are relayed across the sulfone bridge to the second phenyl ring.
-
Enhanced Electrophilicity: This strong electron withdrawal significantly depletes electron density from the entire biphenyl system, including the benzylic carbon atom of the bromomethyl group. This makes the benzylic carbon in 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene substantially more electrophilic, and therefore more susceptible to nucleophilic attack, than that of benzyl bromide.
Mechanistic Implications and Reactivity Prediction
Given that both compounds are primary benzylic bromides, the Sₙ2 mechanism is the most probable pathway for nucleophilic substitution under typical synthetic conditions.
-
Sₙ2 Pathway: The rate of an Sₙ2 reaction is sensitive to the electrophilicity of the carbon center. The electron-withdrawing sulfonyl group in 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene increases the partial positive charge on the benzylic carbon, accelerating the rate of nucleophilic attack. The transition state, which features a partial negative charge on the incoming nucleophile and the leaving bromide, is also stabilized by the delocalization of this charge into the electron-deficient aromatic system. Therefore, 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene is predicted to be significantly more reactive than benzyl bromide in Sₙ2 reactions.
-
Sₙ1 Pathway: In a hypothetical Sₙ1 reaction, the rate-determining step is the formation of a carbocation. The powerful electron-withdrawing nature of the diaryl sulfone moiety would strongly destabilize the formation of a positive charge at the benzylic position. Consequently, 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene is a very poor candidate for Sₙ1 reactions compared to benzyl bromide.
Caption: Generalized Sₙ2 reaction mechanism.
Quantitative Reactivity Data
To illustrate the predicted difference in reactivity, the following table presents hypothetical, yet chemically realistic, second-order rate constants (k₂) for the reaction of each substrate with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF), which strongly favors the Sₙ2 mechanism.
| Compound | Structure | Predicted Relative k₂ (M⁻¹s⁻¹) |
| Benzyl Bromide | C₆H₅CH₂Br | 1 |
| 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene | CH₃C₆H₄SO₂C₆H₄CH₂Br | ~10-50 |
Disclaimer: These values are illustrative predictions based on established principles of physical organic chemistry and are not derived from a specific experimental study.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
This protocol outlines a method for the quantitative comparison of reaction rates using conductometry, a technique suitable for reactions that generate ionic products.[5][6] The reaction of the benzylic bromides with a neutral nucleophile like triethylamine will produce a quaternary ammonium bromide salt, increasing the conductivity of the solution over time.
Materials and Reagents:
-
1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
-
Benzyl bromide (freshly distilled)
-
Triethylamine (Et₃N, freshly distilled)
-
Anhydrous Acetone (solvent)
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare 0.01 M stock solutions of 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene, benzyl bromide, and triethylamine in anhydrous acetone in separate volumetric flasks.
-
-
Instrument Setup:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Set the constant temperature water bath to the desired reaction temperature (e.g., 25.0 °C).
-
-
Kinetic Run (Example with Benzyl Bromide):
-
Pipette a precise volume (e.g., 25.0 mL) of the 0.01 M benzyl bromide stock solution into a reaction vessel.
-
Pipette an equal volume (25.0 mL) of the 0.01 M triethylamine stock solution into a separate flask.
-
Allow both solutions to equilibrate in the constant temperature bath for at least 20 minutes.
-
Simultaneously start the stopwatch and rapidly add the triethylamine solution to the benzyl bromide solution with vigorous stirring.
-
Immediately immerse the conductivity probe into the reaction mixture.
-
Record the conductivity at regular time intervals (e.g., every 60 seconds) for a duration sufficient for the reaction to proceed to at least 70% completion.
-
-
Repeat for the Second Substrate:
-
Thoroughly clean and dry the reaction vessel and probe.
-
Repeat step 3 using the 0.01 M 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene stock solution.
-
-
Data Analysis:
-
Plot conductivity versus time for each reaction.
-
The second-order rate constant (k₂) can be determined by plotting 1/(C₀ - Cₜ) versus time, where C₀ is the initial concentration of the salt product (assumed to be 0) and Cₜ is the concentration at time t, which is proportional to the change in conductivity. The slope of this line will be proportional to k₂.
-
Caption: Workflow for comparative kinetic analysis.
Conclusion
The comparison between 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene and benzyl bromide offers a compelling illustration of how remote electronic effects can govern reactivity. The presence of the powerful electron-withdrawing diaryl sulfone moiety in 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene renders its benzylic carbon significantly more electrophilic than that of the parent benzyl bromide. This electronic activation leads to a pronounced rate enhancement in Sₙ2 reactions. Conversely, this same electronic effect destabilizes carbocation formation, effectively shutting down any potential Sₙ1 pathway.
For drug development professionals and synthetic chemists, this analysis underscores a critical principle: 1-[4-(bromomethyl)benzenesulfonyl]-4-methylbenzene should be regarded as a highly activated electrophile, suitable for reactions with a wide range of nucleophiles under mild conditions. Its enhanced reactivity, however, may also necessitate careful control of reaction conditions to avoid side reactions. Benzyl bromide remains the reliable standard, but for cases requiring accelerated substitution or reaction with weaker nucleophiles, its sulfonylated counterpart presents a potent and valuable alternative.
References
- BenchChem. (n.d.). Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance.
- BenchChem. (n.d.). Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
- Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles.
- CSIR NET LIFE SCIENCE COACHING. (2026). Nucleophilic Substitution in Alkyl Bromides.
- Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group.
- ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- Scribd. (n.d.). What Makes A Good Leaving Group?: - Ots (Better) - I - BR - CL - F - H20 (Worse).
- YouTube. (2021). Electrophilic addition at benzylic carbon.
- Pearson. (2024). Propose a mechanism for the reaction of benzyl bromide with ethan....
- Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.
- Wikipedia. (n.d.). Leaving group.
- Chemistry Steps. (2019). Reactions at the Benzylic Position.
- ChemicalBook. (2026). 1-(BROMOMETHYL)-4-(METHYLSULFONYL)BENZENE | 53606-06-7.
- N/A. (n.d.). Chapter 17 Allylic and Benzylic Reactivity.
- Royal Society of Chemistry. (n.d.). Site-selective benzylic C–H hydroxylation in electron-deficient azaheterocycles. Organic & Biomolecular Chemistry.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- PMC. (n.d.). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea.
- Advanced ChemBlocks. (2026). 1-(Bromomethyl)-4-(methylsulfonyl)benzene 95%.
- N/A. (n.d.). 1-(bromomethyl)-4-(methylsulfonyl)benzene CAS No.:53606-06-7.
- BenchChem. (n.d.). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.
- N/A. (2024). Copper-catalyzed coupling reaction of benzyl bromide with sulfonyl hydrazide for synthesis of sulfone compounds.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for.
- Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- N/A. (2004). Top 27 papers published in the topic of Benzyl bromide.
- ResearchGate. (n.d.). Reaction with Various Benzyl Bromides a.
- Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
- ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
- PubChem. (n.d.). 4-(Methylsulfonyl)benzyl Bromide.
Sources
Precision Identification of Sulfonyl and Bromomethyl Motifs via FTIR: A Comparative Guide
Executive Summary
In drug development and organic synthesis, the rapid identification of functional groups is critical for reaction monitoring and impurity profiling. This guide contrasts the infrared (IR) spectral signatures of two chemically distinct moieties: the Sulfonyl group (
While the sulfonyl group provides one of the most reliable and distinct signatures in the mid-IR spectrum, the bromomethyl group presents a significant detection challenge, often residing in the crowded fingerprint region. This guide delineates the specific vibrational modes, frequency ranges, and experimental protocols required to identify these groups with high confidence, particularly in the context of genotoxic impurity (GTI) analysis.
Theoretical Grounding & Spectral Signatures
The Sulfonyl Group ( )
The sulfonyl group is a "spectral anchor." Due to the high polarity of the
-
Mechanism: The sulfur atom is hypervalent, creating stiff
bonds that vibrate at higher frequencies than single bonds but lower than carbonyls. -
Primary Signatures:
-
Asymmetric Stretch (
): . usually the stronger of the two. -
Symmetric Stretch (
): .
-
-
Structural Variations:
-
Sulfonyl Chlorides (
): Shift to higher frequencies ( ) due to the electronegative chlorine atom increasing the bond force constant. -
Sulfonamides (
): often show additional N-H stretching ( ) and S-N stretching ( ).[1]
-
The Bromomethyl Group ( )
Identifying a bromomethyl group is an exercise in pattern recognition within the "fingerprint region" (
-
Mechanism: The large mass of the bromine atom lowers the vibrational frequency of the C-X bond. However, the electronegativity of bromine influences the bending (wagging) of the attached
protons. -
Primary Signatures:
-
C-Br Stretch (
): .[3] This band is strong but prone to interference from aromatic ring deformations and solvent peaks (e.g., chlorinated solvents). -
Wag:
. A crucial confirmatory band that distinguishes alkyl halides from simple alkanes.
-
-
Critical Application: Bromomethyl compounds are often potent alkylating agents and potential Genotoxic Impurities (GTIs). Detection limits in IR are often insufficient for ppm-level GTI analysis, but IR is excellent for raw material ID and reaction completion monitoring.
Comparative Analysis: Reliability & Data
The following table summarizes the key spectral differences. Note the "Confidence Score," which reflects the likelihood of a definitive assignment based solely on FTIR data without complementary NMR/MS.
| Feature | Sulfonyl Group ( | Bromomethyl Group ( |
| Primary Band 1 | Asym. Stretch: | |
| Primary Band 2 | Sym. Stretch: | C-Br Stretch: |
| Band Shape | Sharp, distinct "doublet" appearance across the mid-range. | C-Br is broad/sharp depending on state; Wag is often sharp. |
| Interferences | Nitro groups ( | C-Cl stretches ( |
| Confidence Score | High (9/10) | Moderate (5/10) |
| Detection Limit | Excellent (Strong dipole change) | Moderate (Fingerprint overlap reduces sensitivity) |
Experimental Protocols
Protocol A: Standard ATR-FTIR for Raw Material ID
Best for solid powders (e.g., sulfonyl drugs) or viscous liquids (e.g., bromomethyl intermediates).
-
Instrument Setup:
-
Use a Diamond or ZnSe ATR crystal (Diamond is preferred for reactive bromomethyls).
-
Resolution:
. -
Scans: 32 scans (routine) or 64 scans (high signal-to-noise).
-
-
Background: Clean crystal with isopropanol. Collect air background.
-
Sample Application:
-
Solids: Place ~10 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for the low-frequency C-Br region).
-
Liquids: Cover the crystal surface. No clamp needed.
-
-
Acquisition: Collect spectrum from
. Note: ZnSe cuts off around , potentially missing the C-Br stretch. Use Diamond or CsI optics for bromomethyl analysis. -
Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed).
Protocol B: Reaction Monitoring (Sulfonation/Bromination)
Best for tracking the conversion of an alcohol to a bromide or a sulfonyl chloride to a sulfonamide.
-
Baseline: Take a spectrum of the starting material.
-
Example: Alcohol O-H stretch at
.[4]
-
-
Sampling: Aliquot reaction mixture. Evaporate solvent if it obscures the fingerprint region (e.g., DCM absorbs heavily near
). -
Endpoint Determination:
Decision Logic & Visualization
The following diagram illustrates the logical workflow for assigning these functional groups based on spectral evidence.
Figure 1: Decision tree for distinguishing Sulfonyl and Bromomethyl motifs. Note that Sulfonyl identification relies on a "doublet" in the mid-IR, while Bromomethyl requires correlation between the low-frequency C-Br stretch and the mid-frequency methylene wag.
References
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups.
-
Spectroscopy Online. (2023). Halogenated Organic Compounds: C-Cl, C-Br, and C-I Stretches.
-
Michigan State University. Infrared Spectroscopy: Functional Group Frequency Table.
-
BenchChem. (2025). Application Notes and Protocols for the FTIR Analysis of Sulfonates.
-
National Institutes of Health (PMC). (2013). In-Operando FTIR Spectroscopy Study on Polysulfide Binding.
Sources
The Supramolecular Significance of the Sulfonyl Group
An In-Depth Guide to the Crystal Structure of Sulfone Derivatives: A Comparative Analysis for Drug Development and Materials Science
Welcome, researchers, to a comprehensive exploration of the solid-state chemistry of sulfone derivatives. In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of molecules in a crystal lattice is not merely an academic curiosity; it is a critical determinant of a compound's bulk properties. For sulfone-containing molecules, which are integral to numerous therapeutic agents and functional materials, understanding their crystal structure is paramount for controlling outcomes like solubility, stability, bioavailability, and mechanical characteristics.
This guide moves beyond a simple cataloging of structures. It is designed to provide you with the conceptual framework and practical methodologies to analyze, interpret, and even predict the crystalline behavior of sulfone derivatives. We will delve into the nuanced world of intermolecular interactions, dissect comparative case studies, and provide robust, field-tested protocols for both experimental and computational analysis. Our objective is to empower you to make informed decisions in your own research, whether you are designing a new active pharmaceutical ingredient (API) or engineering a novel functional material.
The sulfonyl group (–SO₂) is a powerful and versatile functional group in the context of crystal engineering. Its influence on the solid-state architecture of a molecule stems from its unique electronic and geometric properties. The sulfur atom is in a high oxidation state, and the two oxygen atoms are highly electronegative, creating a strong dipole and making them excellent hydrogen bond acceptors. This group's ability to participate in a diverse array of non-covalent interactions is the cornerstone of its utility in designing robust, predictable crystalline solids.
The primary interactions that govern the assembly of sulfone-containing molecules in the solid state include:
-
Strong Hydrogen Bonds: The sulfonyl oxygens readily accept hydrogen bonds from conventional donors like O-H and N-H, which are often the primary drivers of crystal packing in functionalized sulfones.
-
Weak Hydrogen Bonds: The sulfonyl group is also a proficient acceptor for weaker C-H···O hydrogen bonds. While individually less energetic, the collective contribution of these interactions is often crucial in defining the final crystal packing, especially in molecules lacking strong hydrogen bond donors.
-
Dipole-Dipole Interactions: The significant dipole moment of the sulfonyl group leads to strong electrostatic interactions that contribute to the overall lattice energy and stability.
-
π-Interactions: When the sulfonyl group is attached to aromatic systems, π-π stacking and C-H···π interactions can play a significant role in the supramolecular assembly.
To visualize the logical flow of crystal structure determination and analysis, consider the following workflow:
Caption: Workflow for Crystal Structure Analysis.
Comparative Crystal Structure Analysis: The Impact of Molecular Modification
Let us examine how subtle changes to a sulfone-based molecular scaffold can lead to profound differences in crystal packing. We will compare three well-characterized sulfone derivatives: diphenyl sulfone, 4,4'-dihydroxydiphenyl sulfone, and 4,4'-diaminodiphenyl sulfone (dapsone).
| Compound | Formula | Key H-Bond Donors | Observed Supramolecular Synthon | Melting Point (°C) |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | Aromatic C-H | C-H···O chains | 128-129 |
| 4,4'-Dihydroxydiphenyl Sulfone | C₁₂H₁₀O₄S | Phenolic O-H | O-H···O hydrogen-bonded sheets | 245-250 |
| 4,4'-Diaminodiphenyl Sulfone (Dapsone) | C₁₂H₁₂N₂O₂S | Amine N-H | N-H···O and N-H···N hydrogen-bonded network | 175-177 |
Case Study 1: Diphenyl Sulfone
In the absence of any strong hydrogen bond donors, the crystal structure of diphenyl sulfone is primarily governed by weaker C–H···O interactions and dipole-dipole interactions involving the sulfonyl group. The molecules arrange in a herringbone-like pattern, where C-H groups on the phenyl rings form contacts with the sulfonyl oxygen atoms of adjacent molecules. This leads to a relatively simple, densely packed structure, but the interactions are not particularly strong, resulting in a moderate melting point.
Case Study 2: 4,4'-Dihydroxydiphenyl Sulfone (BPS)
The introduction of hydroxyl groups at the para positions dramatically alters the crystal packing. The strong O-H···O hydrogen bonds now dominate the supramolecular assembly. The sulfonyl oxygen atoms act as acceptors for the phenolic O-H donors, leading to the formation of robust, two-dimensional hydrogen-bonded sheets. These sheets then stack upon one another, held together by weaker van der Waals forces. This highly ordered and strongly interconnected network requires significantly more energy to disrupt, which is reflected in its much higher melting point compared to diphenyl sulfone.
Case Study 3: 4,4'-Diaminodiphenyl Sulfone (Dapsone)
Dapsone is a widely used antibiotic, and its solid-state properties are of significant pharmaceutical interest. Like BPS, it possesses strong hydrogen bond donors (the amine N-H groups). The crystal structure of dapsone features a complex three-dimensional network of N–H···O and N–H···N hydrogen bonds. One of the amine hydrogens interacts with a sulfonyl oxygen, while the other interacts with the nitrogen of a neighboring amine group. This creates a more intricate and arguably less "intuitive" packing arrangement than in BPS, but one that is still highly stable and contributes to its specific physicochemical properties.
The following diagram illustrates the primary interaction motifs in these three case studies:
Caption: Dominant Intermolecular Synthons.
Methodologies for Structural Elucidation and Analysis
To ensure the trustworthiness and reproducibility of crystal structure analysis, a combination of rigorous experimental techniques and insightful computational methods is required.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the self-validating steps for determining a crystal structure from a synthesized compound.
-
Crystal Growth (The Causality of Quality):
-
Objective: To obtain single crystals of sufficient size (>0.1 mm in all dimensions) and quality (minimal defects). The success of the entire experiment hinges on this step.
-
Protocol:
-
Dissolve the purified sulfone derivative in a suitable solvent or solvent mixture to near-saturation at a slightly elevated temperature. Common solvents include acetone, ethanol, ethyl acetate, or acetonitrile.
-
Filter the solution while warm to remove any particulate matter.
-
Allow the solution to cool slowly and evaporate over several days in a loosely covered vial. Slow evaporation prevents rapid precipitation and encourages the growth of well-ordered single crystals.
-
Harvest a clear, well-formed crystal and mount it on a goniometer head using a cryoprotectant oil.
-
-
-
Data Collection:
-
Objective: To measure the intensities of a large number of Bragg reflections.
-
Protocol:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion and leads to higher quality data.
-
Perform a unit cell determination scan.
-
Proceed with a full data collection strategy, ensuring high completeness and redundancy of the data.
-
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine a model that best fits the experimental observations.
-
Protocol:
-
Process the raw diffraction data (integration and scaling) using software like SHELX or Olex2.
-
Solve the structure using direct methods or dual-space algorithms. This will provide an initial electron density map.
-
Build the molecular model by assigning atoms to the electron density peaks.
-
Refine the model anisotropically using full-matrix least-squares on F². This process adjusts atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final model is validated by checking for low R-factors (R1 < 5%), a goodness-of-fit (GooF) close to 1.0, and a clean final difference map.
-
-
Computational Protocol: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions from a refined crystal information file (.cif).
-
Software: Utilize software such as CrystalExplorer.
-
Input: Import the .cif file obtained from SC-XRD refinement.
-
Surface Generation: Generate the Hirshfeld surface mapped with a property like dnorm. The dnorm surface reveals regions of close intermolecular contact.
-
Red spots: Indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds.
-
White spots: Represent contacts approximately equal to the van der Waals radii.
-
Blue spots: Indicate regions with no significant intermolecular contacts.
-
-
2D Fingerprint Plots: Decompose the Hirshfeld surface into a 2D histogram of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). This plot provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For example, sharp spikes in the plot can be attributed to specific hydrogen bonds.
Conclusion
The crystal structures of sulfone derivatives are a fascinating case study in the principles of crystal engineering. As we have seen, the powerful hydrogen bond accepting nature of the sulfonyl group, combined with the influence of other functional groups on the molecular scaffold, allows for a rich diversity of supramolecular assemblies. The addition of strong hydrogen bond donors like hydroxyl or amine groups can completely redirect the packing motifs, leading to dramatic changes in physical properties such as melting point.
A thorough understanding of these structure-property relationships, gained through a synergistic combination of high-quality experimental diffraction and insightful computational analysis, is not just beneficial—it is essential for the rational design of next-generation pharmaceuticals and advanced materials. By mastering the principles and protocols outlined in this guide, researchers can better predict and control the solid-state behavior of sulfone-containing compounds, accelerating the journey from molecular design to functional application.
References
-
G. R. Desiraju (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English. [Link]
-
M. A. Spackman and D. Jayatilaka (2009). Hirshfeld surface analysis. CrystEngComm. [Link]
-
G. M. Sheldrick (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography. [Link]
-
O. V. Dolomanov, L. J. Bourhis, R. J. Gildea, J. A. K. Howard and H. Puschmann (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link]
A Senior Application Scientist's Guide to Alkylation: Benchmarking Sulfone-Derived Carbanions Against Classical Enolates
Introduction
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains the cornerstone of molecular construction. For decades, the alkylation of carbanions derived from active methylene compounds, such as malonic esters, has been a foundational strategy, celebrated for its reliability and broad utility. This classical approach, relying on the reaction of a pre-formed enolate with an alkyl halide electrophile, is a staple in both academic and industrial laboratories.
However, the versatility of sulfur chemistry offers a compelling, and sometimes superior, alternative through the use of sulfones. The powerful electron-withdrawing nature of the sulfonyl group imparts significant acidity to its α-protons, enabling the formation of a stable α-sulfonyl carbanion. This nucleophile can then be efficiently alkylated, providing a distinct pathway to complex molecular architectures.
This guide provides an in-depth, objective comparison between the alkylation of sulfone-derived carbanions and the standard alkylation of classical enolates, with a specific focus on reaction efficiency and yield. Moving beyond a simple recitation of protocols, we will explore the fundamental principles governing the reactivity of these species, present comparative experimental data, and provide detailed methodologies to empower researchers in making informed decisions for their synthetic campaigns.
Pillar 1: The Principle of α-C-H Acidity: A Tale of Two Nucleophiles
The capacity of a molecule to be alkylated at a carbon atom hinges on the acidity of the protons attached to it. The removal of a proton (deprotonation) by a base generates a carbanion, a potent nucleophile ready to attack an electrophile like an alkyl halide. The stability of this carbanion is paramount and is dictated by the electronic nature of the adjacent functional groups.
-
Classical Enolates (e.g., from Diethyl Malonate): Active methylene compounds like diethyl malonate feature a CH₂ group flanked by two electron-withdrawing carbonyl groups. This dual activation is highly effective. Deprotonation yields a resonance-stabilized enolate, where the negative charge is delocalized across the α-carbon and both oxygen atoms. The pKa of diethyl malonate's α-protons is approximately 13, meaning a moderately strong base like sodium ethoxide (NaOEt) is sufficient for complete deprotonation.[1]
-
α-Sulfonyl Carbanions: The sulfonyl group (R-SO₂-R') is one of the most powerful non-conjugated electron-withdrawing groups in organic chemistry. This is due to the electronegativity of the oxygen atoms and the ability of sulfur to accommodate negative charge in its d-orbitals. Consequently, the protons α to a sulfonyl group are acidic. However, the stabilization is less effective than in dicarbonyl compounds. The pKa of dimethyl sulfone is approximately 31 in DMSO, while that of the more activated benzyl phenyl sulfone is around 23.8. This significantly higher pKa necessitates the use of very strong bases, such as organolithium reagents (e.g., n-butyllithium, n-BuLi) or lithium diisopropylamide (LDA), for efficient deprotonation.[2]
This fundamental difference in acidity is the primary determinant for the choice of reaction conditions, influencing solvent selection, temperature control, and functional group compatibility.
Figure 1. Comparison of carbanion generation from diethyl malonate and benzyl phenyl sulfone.
Pillar 2: Data-Driven Comparison: Benchmarking Alkylation Yields
To provide a clear benchmark, we have compiled representative yields for the alkylation of a classical active methylene compound (diethyl malonate) and an activated sulfone. The data illustrates how the choice of substrate, base, and alkylating agent impacts reaction efficiency.
| Substrate | Alkylating Agent | Base & Conditions | Yield (%) | Reference |
| Diethyl Malonate | Benzyl Bromide | NaH, DMSO | 45% | [3] |
| Diethyl Malonate | n-Butyl Bromide | NaOEt, EtOH | Not specified | [1] |
| Diethyl Malonate | Isopropyl Bromide | NaOEt, EtOH | 70-75% | [4] |
| 3,3-Dioxo-3λ⁶-thia-bicyclo[3.2.0]heptane | Allyl Bromide | n-BuLi, THF, -75 °C to rt | 80% (diallylated) | [5] |
| 3,3-Dioxo-3λ⁶-thia-bicyclo[3.2.0]heptane | 4-Bromo-1-butene | n-BuLi, HMPA, THF, -74 °C to rt | 75% (monoalkylated) | [5] |
| Dimethyl Sulfone | Various Benzyl Alcohols | Ir-catalyst, tBuOK | 41-94% | [6] |
Analysis of Experimental Data:
-
Classical Malonate Alkylation: The alkylation of diethyl malonate generally proceeds in good to high yields, particularly with reactive primary halides.[1] A significant operational challenge is controlling the degree of alkylation; the mono-alkylated product still contains an acidic proton and can react further to yield a dialkylated side-product.[7] Careful control of stoichiometry and slow addition of the alkylating agent are crucial to maximize the yield of the desired mono-alkylated species.[7]
-
Sulfone Alkylation: The alkylation of sulfones can be highly efficient, often providing excellent yields. The use of strong, non-nucleophilic bases like n-BuLi or LDA at low temperatures allows for clean and complete deprotonation, creating a high concentration of the α-sulfonyl carbanion before the electrophile is introduced.[5] This two-step, controlled process can minimize side reactions that may occur with weaker bases that establish an equilibrium, such as elimination of the alkyl halide. While the data in the table for dimethyl sulfone involves a modern catalytic "borrowing hydrogen" method, it demonstrates the high yields achievable. Traditional methods using strong bases also afford high yields, as seen with the bicyclic sulfone examples.[5]
Pillar 3: Beyond Simple Alkylation: The Unique Synthetic Utility of the Sulfone Group
A critical advantage of the sulfone-centric approach is the vast synthetic potential of the sulfone moiety itself after the alkylation step. Unlike the ester groups in a malonate, which are typically removed via hydrolysis and decarboxylation, the sulfonyl group can participate in powerful, name-reaction transformations.
The Julia-Kocienski Olefination
This reaction has become a cornerstone of complex molecule synthesis, prized for its reliability and high (E)-selectivity. It involves the reaction of an α-sulfonyl carbanion (typically from a heteroaryl sulfone) with an aldehyde. The resulting intermediate undergoes a spontaneous rearrangement and elimination sequence to form an alkene, extruding sulfur dioxide and the heteroaryl oxide.
Figure 2. Simplified workflow of the Julia-Kocienski olefination.
The Ramberg-Bäcklund Reaction
This reaction transforms an α-halo sulfone into an alkene through treatment with a strong base. The reaction proceeds via deprotonation at the other α-position, followed by an intramolecular cyclization to form a transient three-membered episulfone intermediate. This unstable intermediate then extrudes sulfur dioxide to furnish the alkene. It is a powerful method for forming C=C bonds, including within strained ring systems.
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate using Sodium Ethoxide
Trustworthiness: This is a foundational, well-established protocol in organic synthesis. The use of sodium ethoxide as the base prevents transesterification with the ethyl esters. The reaction is robust for primary alkyl halides.
Causality:
-
Anhydrous Conditions: Ethanol must be anhydrous to prevent hydrolysis of the ester and quenching of the ethoxide base.
-
Base Choice: Sodium ethoxide is used to match the ester functionality, preventing side reactions.[1]
-
Deprotonation: Diethyl malonate (pKa ≈ 13) is fully deprotonated by the stronger base, sodium ethoxide (conjugate acid EtOH pKa ≈ 16), to generate the nucleophilic enolate.
-
Alkylation: The enolate attacks the primary alkyl halide via an S_N2 mechanism. Primary halides are used to avoid the competing E2 elimination pathway, which is problematic for secondary and tertiary halides.[7]
-
Workup: A mild acid quench neutralizes any remaining base, and extraction isolates the less polar product from the aqueous-soluble salts.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (e.g., 50 mL for a 50 mmol scale reaction).
-
Carefully add sodium metal (1.0 eq) in small portions. The reaction is exothermic and produces H₂ gas. Allow all the sodium to react to form a solution of sodium ethoxide.
-
Cool the solution to room temperature and add diethyl malonate (1.0 eq) dropwise with stirring. Stir for 30 minutes to ensure complete enolate formation.
-
Add the primary alkyl halide (e.g., benzyl bromide, 1.0 eq) dropwise. An exothermic reaction may be observed.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Resuspend the residue in water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation or flash column chromatography.
Protocol 2: α-Alkylation of Benzyl Phenyl Sulfone using n-Butyllithium
Trustworthiness: This protocol employs standard techniques for handling air-sensitive reagents to generate and react a potent, non-stabilized carbanion. It is a reliable method for the alkylation of sulfones.
Causality:
-
Anhydrous/Inert Conditions: n-Butyllithium is extremely reactive towards water and oxygen. Rigorous exclusion of both is mandatory for success and safety.[8]
-
Solvent Choice: Anhydrous THF is an ideal aprotic polar solvent that solvates the lithium cation and is stable to the strong base at low temperatures.
-
Low Temperature: The reaction is performed at -78 °C (dry ice/acetone bath) to prevent side reactions, such as the reaction of n-BuLi with the THF solvent, and to control the exothermic deprotonation.
-
Base Choice: n-BuLi (conjugate acid butane pKa ≈ 50) is a sufficiently strong base to completely and irreversibly deprotonate the benzyl phenyl sulfone (pKa ≈ 23.8).[2]
-
Alkylation: The pre-formed, deep red α-sulfonyl carbanion is a strong nucleophile that reacts cleanly with the added alkyl halide.
-
Quench: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild proton source used to quench any remaining organolithium species safely.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, add benzyl phenyl sulfone (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the sulfone (approx. 0.2 M concentration).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, e.g., 1.6 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A deep red color should develop, indicating carbanion formation.
-
Stir the solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.1 eq) dropwise via syringe. The red color should dissipate as the carbanion is consumed.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice between sulfone-based alkylation and the classical malonic ester synthesis is a strategic one, guided by the specific goals of the synthetic route.
-
Classical alkyl halide alkylation (via malonic esters) is ideal for synthesizing substituted acetic acids. It utilizes milder bases and well-understood reaction conditions. However, it can be susceptible to dialkylation, requiring careful control, and the substrate is largely limited to compounds with activated methylene protons.
-
Sulfone alkylation offers a powerful alternative that requires more stringent reaction conditions (strong bases, low temperatures, inert atmosphere) due to the lower acidity of the α-protons. However, this method provides excellent control and high yields, often avoiding issues of over-alkylation by enabling complete, irreversible deprotonation before the electrophile is introduced. The true power of this approach lies in the synthetic versatility of the sulfone group itself, which can be carried through subsequent steps and used as a handle for powerful transformations like the Julia-Kocienski olefination.
For researchers and drug development professionals, understanding the nuances of both methodologies is crucial. While the malonic ester synthesis remains a workhorse for certain applications, the sulfone-based strategy provides a robust and flexible platform for the construction of complex molecular targets where control and subsequent functionalization are paramount.
References
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One-pot synthesis of unsymmetrical sulfones. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Alkyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
Willms, E., & Ghorbani-Choghamarani, A. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(15), 2313-2356. [Link]
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Fenster, E., & Uria, C. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Organic & Biomolecular Chemistry, 20(33), 6563-6588. [Link]
-
Saikia, L., et al. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. ACS Combinatorial Science, 17(12), 726-737. [Link]
-
He, L., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(7), 939. [Link]
-
Caution! tert-Butylithium is extremely pyrophoric... (2009). Organic Syntheses. Retrieved February 24, 2026, from [Link]
-
McMurry, J. (2025). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
- Process of alkylation with base of metal oxide. (1972). Google Patents.
-
Guchhait, G., et al. (2015). Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 1303-1310. [Link]
-
Scope of Ir‐catalyzed alkylation of benzyl alcohols with sulfones. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Bordwell pKa Table. (2017). University of Wisconsin-Madison. Retrieved February 24, 2026, from [Link]
- Alkylation of organic compounds. (1944). Google Patents.
-
Using LDA to Form an Enolate Ion. (2014). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]
-
Alkylation at the α-Carbon. (n.d.). KPU Pressbooks. Retrieved February 24, 2026, from [Link]
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene
Part 1: Hazard Identification & Risk Logic
The "Why" Behind the Protocol
Handling 1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene requires a nuanced understanding of its dual nature. It combines the physical stability of a sulfone (typically a solid powder) with the high chemical reactivity of a benzyl bromide moiety.
The Core Hazard: Alkylating Lachrymator
The chloromethyl/bromomethyl functional group (
-
Ocular Risk: High.[1] Contact causes immediate, severe irritation and potential corneal opacity.
-
Inhalation Risk: High. As a micronized dust, it acts as a lachrymator (tear gas), causing debilitating respiratory distress even at low concentrations.
-
Skin Risk: Corrosive/Sensitizer.[1] It can penetrate the stratum corneum and alkylate subcutaneous tissue, leading to delayed burns and sensitization.
Part 2: The PPE Matrix
Standard laboratory PPE (coat/glasses) is insufficient for this compound.
2.1 Hand Protection: The "Double-Barrier" System
Benzyl halides are known to permeate standard nitrile rubber over time. We utilize a Double-Glove Protocol to create a sacrificial outer layer and a protected inner layer.
| Layer | Material | Thickness | Function | Breakthrough Time (Est.) |
| Inner | Nitrile (Exam Grade) | 4-5 mil | Biological barrier; tactile sensitivity. | > 15 mins (Solids)< 5 mins (Solutions) |
| Outer | Nitrile (Extended Cuff) | 5-8 mil | Sacrificial layer; protects wrist/forearm gap. | ~30 mins (Solids) |
| Spill/Solvent | Laminate (Silver Shield) | Multi-layer | Mandatory for spill cleanup or handling concentrated solutions. | > 480 mins |
Expert Insight: Never rely on latex. The non-polar nature of the benzyl group facilitates rapid permeation through natural rubber lattices.
2.2 Respiratory & Body Protection[2][3][4]
| Component | Standard Operation (Solid/Weighing) | Scale-Up / Solution Phase |
| Engineering Control | Chemical Fume Hood (Face velocity: 80–100 fpm). Work >6 inches inside the sash. | Walk-in Hood or Powder Containment Enclosure . |
| Respirator | Not required if hood is certified. | Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges if hood failure occurs. |
| Body Covering | 100% Cotton Lab Coat (Snap closures). | Tyvek® Lab Coat or Apron (Disposable). Prevents dust embedding in fabric. |
| Eye Protection | Chemical Splash Goggles (Vented). | Chemical Splash Goggles + Face Shield (8-inch). |
Part 3: Operational Protocol (Step-by-Step)
3.1 Workflow Visualization
The following logic gate ensures safety before the chemical container is opened.
Figure 1: Operational logic flow for handling solid alkylating agents.
3.2 Critical Handling Steps
A. Weighing & Transfer (The "Dust" Risk)
-
Static Control: Sulfone powders are prone to static charge. Use an ionizing fan or anti-static gun inside the hood before opening the vial to prevent "puffing" of lachrymatory dust.
-
Draft Protection: Place the balance inside the hood but block direct airfoil turbulence using a balance shield.
-
Technique: Do not use a spatula that has been used for other reagents. Use a disposable weighing boat.
-
Self-Validating Step: Place a dark surface (paper) under the balance. Any white dust visible after weighing indicates poor technique and requires immediate cleanup.
-
B. Solubilization (The "Permeation" Risk)
-
Once dissolved (e.g., in DMF, DCM, or THF), the permeation rate through gloves increases drastically.
-
Glove Change: Immediately change outer gloves if any liquid splash occurs. Do not wait for a burning sensation.
Part 4: Emergency Response & Disposal[5]
4.1 Spill Cleanup Strategy
Do not dry sweep. Dry sweeping generates lachrymatory aerosols.
-
Isolate: Close the hood sash immediately. Alert nearby personnel.
-
Neutralize:
-
Wait: Allow 15–20 minutes for reaction.
-
Collect: Double-bag the waste as hazardous chemical waste.
4.2 Exposure Response[2][4][5]
-
Eye Contact: Flush for minimum 15 minutes .[1][2][5][7][8] Time is tissue. Hold eyelids open.
-
Skin Contact: Wash with soap and water.[1][2][5][7][9][10] Do not use alcohol (this enhances skin absorption).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical personnel only).
4.3 Waste Disposal[1][5]
-
Solid Waste: Segregate into "Solid Toxic/Corrosive" stream.
-
Liquid Waste: Segregate into "Halogenated Organic" stream.
-
Container: Rinse empty containers with the thiosulfate solution before disposal to deactivate residues.
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
